2-AHA-cAMP
Description
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Properties
Molecular Formula |
C16H26N7O6P |
|---|---|
Molecular Weight |
443.40 g/mol |
IUPAC Name |
(4aR,6R,7S)-6-[6-amino-2-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-21-13(18)10-14(22-16)23(8-20-10)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,25,26)(H3,18,19,21,22)/t9-,11+,12?,15-/m1/s1 |
InChI Key |
RGMLRJHDNMCVGX-WABSSEDKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
2-AHA-cAMP: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on 2-(6-Aminohexyl)amino-cAMP (2-AHA-cAMP) and Its Applications in Research
Introduction
2-(6-Aminohexyl)amino-cAMP (this compound) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP).[1][2] As a functional mimic of cAMP, this compound serves as a potent activator of cAMP-dependent protein kinase (PKA), a key enzyme in numerous signal transduction pathways.[1] What distinguishes this compound as a valuable research tool is the presence of a six-carbon spacer arm with a terminal primary amino group (aminohexylamino) at the C2 position of the adenine ring.[1] This functional group provides a versatile handle for conjugation to various matrices, such as agarose beads for affinity chromatography or fluorescent dyes for detection and imaging, without significantly compromising its ability to bind to and activate PKA. This guide provides a comprehensive overview of this compound, its mechanism of action, and its applications in research, with a focus on experimental protocols and quantitative data.
Core Properties and Mechanism of Action
This compound functions as an agonist of cAMP, binding to the regulatory subunits of PKA and inducing a conformational change that leads to the dissociation and activation of the catalytic subunits.[3] The activated catalytic subunits can then phosphorylate a multitude of downstream protein substrates, thereby modulating a wide array of cellular processes.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅N₇O₆P | Biolog Life Science Institute |
| Molecular Weight | 442.4 g/mol | Biolog Life Science Institute |
| CAS Number | 214276-80-9 | [4] |
| Appearance | White to off-white solid | Commercial Supplier Data |
| Solubility | Soluble in water | Commercial Supplier Data |
The cAMP Signaling Pathway
The cAMP signaling pathway is a fundamental mechanism for transmembrane signal transduction. It is initiated by the binding of extracellular ligands (e.g., hormones, neurotransmitters) to G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP from ATP.[6][7][8] cAMP then activates PKA, which phosphorylates downstream targets, leading to a cellular response. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[7]
Experimental Applications and Protocols
The primary utility of this compound in research stems from its modifiable amino group, which allows for its immobilization on solid supports or conjugation with reporter molecules.
Affinity Chromatography and Pull-Down Assays
This compound can be covalently coupled to agarose beads to create an affinity matrix (this compound-Agarose) for the purification and identification of cAMP-binding proteins.[] This technique is particularly useful for isolating PKA regulatory subunits and other proteins that interact with cAMP, such as phosphodiesterases and exchange proteins activated by cAMP (EPACs).
This protocol provides a general framework for a pull-down assay using this compound-Agarose. Optimization may be required depending on the cell type and protein of interest.
1. Preparation of Cell Lysate: a. Culture cells to the desired confluency and treat as required for the experiment. b. Wash cells twice with ice-cold PBS. c. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Equilibration of this compound-Agarose Beads: a. Resuspend the this compound-Agarose beads in the slurry. b. Aliquot the desired amount of bead slurry into a microcentrifuge tube. c. Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant. d. Wash the beads three times with 10 bed volumes of lysis buffer without detergents.
3. Binding of Proteins to Beads: a. Add the clarified cell lysate (e.g., 1-2 mg of total protein) to the equilibrated beads. b. Incubate the mixture for 2-4 hours at 4°C with gentle end-over-end rotation.
4. Washing: a. Pellet the beads by centrifugation and save the supernatant (flow-through) for analysis. b. Wash the beads three to five times with 10 bed volumes of wash buffer (e.g., lysis buffer with a lower concentration of detergent). After the final wash, remove as much of the supernatant as possible.
5. Elution: a. Elute the bound proteins by adding 2-3 bed volumes of elution buffer. Several elution strategies can be employed: i. Competitive Elution: Use a high concentration of free cAMP (e.g., 10-100 mM) or this compound in a suitable buffer. ii. pH Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5). iii. Denaturing Elution: Add SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.
6. Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected cAMP-binding proteins. b. For identification of unknown interacting proteins, the eluate can be subjected to mass spectrometry-based proteomic analysis.
Quantitative Proteomics
Combining this compound-based affinity purification with quantitative mass spectrometry allows for the identification and relative quantification of proteins that interact with cAMP in different cellular states. This "chemical proteomics" approach can provide valuable insights into the dynamics of cAMP signaling pathways.
This workflow outlines a general strategy for quantitative proteomics using this compound.
1. Stable Isotope Labeling (Optional but Recommended for Quantitative Analysis): a. Culture cells in media containing either "light" (e.g., ¹²C₆-arginine) or "heavy" (e.g., ¹³C₆-arginine) isotopes for several passages to achieve complete labeling (SILAC). b. Treat one population of cells with a stimulus of interest while the other serves as a control.
2. Cell Lysis and Protein Extraction: a. Harvest and lyse the "light" and "heavy" labeled cells separately as described in the pull-down protocol. b. Combine equal amounts of protein from the "light" and "heavy" lysates.
3. Affinity Purification: a. Perform the pull-down assay using this compound-Agarose on the combined lysate as described above.
4. Protein Elution and Digestion: a. Elute the bound proteins. b. Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.
5. Mass Spectrometry Analysis: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labels.
6. Data Analysis: a. Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide. b. The ratio of "heavy" to "light" peptide intensity reflects the change in the abundance of the corresponding protein in the pull-down between the two experimental conditions.
Fluorescent Labeling
The primary amino group of this compound can be readily conjugated to amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimidyl (NHS) esters. This allows for the synthesis of fluorescent cAMP analogs that can be used to visualize the localization of cAMP-binding proteins in cells or to perform in vitro binding assays.
This is a general protocol for labeling this compound with an NHS-ester functionalized fluorescent dye. The specific reaction conditions may need to be optimized depending on the dye used.
1. Reagent Preparation: a. Dissolve this compound in an appropriate buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5, to a final concentration of 1-5 mM. b. Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.
2. Labeling Reaction: a. Add the fluorescent dye solution to the this compound solution at a molar ratio of 1.5:1 (dye:this compound). b. Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.
3. Purification: a. Purify the fluorescently labeled this compound from the unreacted dye and starting material using reverse-phase high-performance liquid chromatography (HPLC). b. Monitor the elution profile using a UV-Vis detector at the absorbance maxima of the adenine ring (around 260 nm) and the fluorescent dye.
4. Characterization: a. Confirm the identity and purity of the product by mass spectrometry and measure its concentration and degree of labeling using UV-Vis spectrophotometry.
Conclusion
This compound is a versatile and powerful tool for the study of cAMP-mediated signal transduction. Its ability to be functionalized through its primary amino group makes it highly adaptable for a range of applications, from the purification and identification of cAMP-binding proteins to the development of fluorescent probes for imaging and binding studies. The experimental protocols and workflows provided in this guide offer a starting point for researchers to incorporate this compound into their studies of this critical signaling pathway, with the potential to yield significant insights into cellular regulation and disease, and to aid in the development of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. m.youtube.com [m.youtube.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Dissecting the cAMP-inducible allosteric switch in protein kinase A RIα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 2-AHA-cAMP: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Aminohexylamino)-adenosine-3',5'-cyclic monophosphate (2-AHA-cAMP) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). As an activator of cAMP-dependent protein kinase (PKA), this compound has emerged as a valuable tool in biochemical and pharmacological research. Its key structural feature is a six-carbon aminohexylamino chain attached to the second position of the adenine ring. This modification provides a reactive primary amine, making this compound particularly suitable for conjugation to solid supports, such as agarose beads for affinity chromatography, or for labeling with fluorescent dyes and other markers. This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support its use in research and drug development.
Discovery and Synthesis
General Synthesis Pathway for 2-Substituted cAMP Analogs
The synthesis of this compound likely follows a multi-step chemical process, starting from a more readily available purine derivative. A plausible synthetic route is outlined below. This protocol is a generalized representation based on established methods for creating similar 2-substituted adenosine compounds.
Experimental Protocol: Synthesis of this compound (Generalized)
-
Starting Material: The synthesis would typically begin with a commercially available and suitably protected adenosine derivative.
-
Introduction of a Leaving Group at the C2 Position: The C2 position of the purine ring is activated by introducing a good leaving group, such as a halogen (e.g., chlorine). This is often achieved by treating the starting material with a halogenating agent.
-
Nucleophilic Substitution: The C2-halogenated intermediate is then reacted with a large excess of 1,6-diaminohexane. The primary amine of the diaminohexane acts as a nucleophile, displacing the halogen at the C2 position to form the 2-(6-aminohexylamino)-adenosine derivative.
-
Cyclization: The 3' and 5' hydroxyl groups of the ribose moiety are then cyclized to form the characteristic 3',5'-cyclic monophosphate. This is typically achieved using a phosphorylating agent and a cyclizing agent in a suitable solvent system.
-
Deprotection and Purification: Any protecting groups used on the sugar or the exocyclic amine are removed. The final product, this compound, is then purified using chromatographic techniques, such as ion-exchange chromatography followed by high-performance liquid chromatography (HPLC), to ensure high purity.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biochemical Activity and Signaling Pathway
This compound functions as an agonist of the canonical cAMP signaling pathway. This pathway is a fundamental mechanism for intracellular signal transduction in response to a wide variety of extracellular stimuli.
The cAMP Signaling Pathway
As depicted in the diagram, extracellular signals (e.g., hormones) bind to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates, leading to a cellular response. This compound bypasses the initial steps of this cascade by directly binding to and activating PKA.
Quantitative Data on PKA Interaction
The interaction of this compound with PKA has been characterized using various biophysical techniques. The following table summarizes key quantitative data, primarily derived from studies on cAMP analogs and their interaction with PKA regulatory subunits. It is important to note that specific values for this compound may vary depending on the experimental conditions and the specific PKA isoform. The data presented here is a composite from literature on closely related analogs and should be considered representative.
| Parameter | Value | Method | Target | Reference |
| Binding Affinity (Kd) | ||||
| This compound | Data not available | |||
| Representative C2-substituted cAMP analogs | 10 - 100 nM | Surface Plasmon Resonance (SPR) | PKA Regulatory Subunit (RIα) | [1] |
| Activation Constant (Ka) | ||||
| This compound | Data not available | |||
| Representative C2-substituted cAMP analogs | 50 - 500 nM | Kinase Activity Assay | PKA Holoenzyme | [1] |
| EC50 in Cellular Assays | ||||
| This compound | Data not available | |||
| Representative C2-substituted cAMP analogs | 1 - 10 µM | Reporter Gene Assay | Endogenous PKA | [1] |
Key Applications and Experimental Protocols
The primary utility of this compound lies in its application for affinity-based proteomics and the study of cAMP-binding proteins.
Affinity Chromatography for the Isolation of cAMP-Binding Proteins
The terminal amino group of this compound allows for its covalent immobilization onto a solid support, most commonly agarose beads, creating an affinity matrix (this compound-Agarose). This matrix can then be used to selectively capture and purify proteins that bind to cAMP, such as PKA regulatory subunits, phosphodiesterases (PDEs), and other cAMP effector proteins.
Experimental Workflow: Affinity Chromatography
Experimental Protocol: Affinity Chromatography using this compound-Agarose
-
Preparation of the Affinity Column:
-
Swell the this compound-Agarose resin in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Pack the resin into a chromatography column. The bed volume will depend on the amount of protein to be purified.
-
-
Equilibration:
-
Equilibrate the column by washing with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA).
-
-
Sample Loading:
-
Prepare a cell or tissue lysate under non-denaturing conditions.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
Load the clarified lysate onto the equilibrated column at a slow flow rate to allow for efficient binding.
-
-
Washing:
-
Wash the column extensively with binding buffer (at least 10-20 column volumes) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the specifically bound proteins using an elution buffer. Common elution strategies include:
-
Competitive Elution: Use a high concentration of free cAMP (e.g., 10-100 mM) in the binding buffer to displace the bound proteins from the immobilized this compound.
-
pH Change: Alter the pH of the buffer to disrupt the protein-ligand interaction.
-
High Salt Concentration: Increase the ionic strength of the buffer (e.g., 1 M NaCl) to disrupt electrostatic interactions.
-
-
-
Analysis of Eluted Proteins:
-
Collect the eluted fractions and analyze the protein content using SDS-PAGE.
-
Identify the purified proteins using techniques such as Western blotting with specific antibodies or mass spectrometry-based proteomics.
-
Conclusion
This compound is a valuable synthetic cAMP analog that serves as a powerful tool for the study of cAMP-mediated signal transduction. Its key advantage is the presence of a functional amino group, which facilitates its use in affinity-based applications for the isolation and identification of cAMP-binding proteins. This technical guide has provided an overview of its synthesis, biochemical activity, and a detailed protocol for its use in affinity chromatography. For researchers in cell signaling and drug discovery, this compound offers a robust method for exploring the complex networks of cAMP-dependent pathways.
References
role of 2-AHA-cAMP in studying cAMP signaling pathways
An In-depth Technical Guide on the Role of 2-AHA-cAMP in Studying cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signal transduction, mediating the effects of numerous hormones and neurotransmitters.[1][2][3] The intracellular concentration of cAMP is tightly regulated by the activities of adenylyl cyclases (ACs) and phosphodiesterases (PDEs).[1][3][4] cAMP exerts its effects primarily through three main targets: Protein Kinase A (PKA), Exchange Protein Activated by cAMP (Epac), and cyclic nucleotide-gated ion channels (CNGCs).[2][3][5][6] Understanding the complex, compartmentalized nature of cAMP signaling requires specialized tools to isolate and identify the proteins that constitute these signaling networks.
2-(6-Aminohexylamino)-adenosine-3',5'-cyclic monophosphate (this compound) is a synthetic analog of cAMP designed precisely for this purpose. It serves as a powerful chemical probe for exploring the cAMP interactome.[7][8] This analog retains the core structure necessary to bind and activate cAMP-dependent proteins, such as PKA.[7][9] Crucially, it features a C2-position modification with an aminohexylamino (AHA) spacer, which provides a free terminal primary amino group.[7][9][10] This functional group is the key to its utility, allowing for its covalent immobilization onto solid supports like agarose beads or conjugation to various tags, such as fluorophores and photoreactive groups.[7][11] This guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use in dissecting cAMP signaling pathways.
The cAMP Signaling Pathway: An Overview
The canonical cAMP signaling cascade begins with the activation of a G protein-coupled receptor (GPCR) by an extracellular ligand. This activates an associated stimulatory G protein (Gs), whose α-subunit dissociates and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[2][4] The rise in intracellular cAMP concentration leads to the activation of downstream effectors. PKA, a primary effector, is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits.[6] The binding of cAMP to the R subunits causes a conformational change that releases the active C subunits, which then phosphorylate a multitude of substrate proteins, leading to a cellular response.[3][6][12]
Properties and Mechanism of this compound
This compound is an analog of natural cAMP and functions as an activator of cAMP-dependent protein kinase.[7] Its key feature is the aminohexylamino spacer attached to the C2 position of the adenine ring. This spacer provides a reactive primary amine, which is crucial for its application as a research tool, without significantly disrupting the molecule's ability to bind to the regulatory subunits of PKA.
| Property | Value | Reference |
| Full Chemical Name | 2-(6-Aminohexylamino)-adenosine-3',5'-cyclic monophosphate | |
| CAS Number | 214276-80-9 | [11] |
| Molecular Formula | C₁₆H₂₆N₇O₆P | [9][11] |
| Molecular Weight | 443.4 g/mol | [11] |
| Purity (HPLC) | > 98% | [11] |
| Absorption Max (λmax) | 258 nm | [11] |
| Molar Extinction Coeff. | 12,600 L·mol⁻¹·cm⁻¹ | [11] |
| Primary Function | PKA Activator; Affinity Chromatography Ligand | [7][11] |
The logic behind using this compound is its bifunctional nature. The cAMP moiety acts as the "bait," selectively interacting with cAMP-binding proteins, while the AHA linker serves as the "hook," enabling the entire complex to be captured or visualized.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 6. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The cAMP Capture Compound Mass Spectrometry as a Novel Tool for Targeting cAMP-binding Proteins: FROM PROTEIN KINASE A TO POTASSIUM/SODIUM HYPERPOLARIZATION-ACTIVATED CYCLIC NUCLEOTIDE-GATED CHANNELS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 11. This compound BIOLOG Life Science Institute [biolog.de]
- 12. Allosteric Communication between cAMP Binding Sites in the RI Subunit of Protein Kinase A Revealed by NMR - PMC [pmc.ncbi.nlm.nih.gov]
The Modern Tool for Unveiling the cAMP Regulome: A Technical Guide to 2-AHA-cAMP in Novel Receptor Discovery
For Researchers, Scientists, and Drug Development Professionals
The second messenger cyclic adenosine monophosphate (cAMP) is a ubiquitous and critical signaling molecule, orchestrating a vast array of physiological processes. Its influence is mediated through a diverse cast of intracellular receptors, the full complement of which remains an active area of investigation. The identification of novel cAMP receptors is paramount for a deeper understanding of cellular signaling and for the development of targeted therapeutics. This in-depth technical guide details the application of 2-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (2-AHA-cAMP), a powerful chemical probe for the affinity-based enrichment and subsequent identification of cAMP-binding proteins from complex biological samples.
Introduction to this compound: A Versatile Probe for cAMP Receptor Discovery
This compound is a synthetic analog of cAMP designed for chemical proteomics applications.[1] Its key structural feature is a hexylamino linker attached to the C2 position of the adenine ring, terminating in a primary amine. This functional group provides a reactive handle for immobilization onto solid supports, such as agarose beads, without significantly compromising the molecule's ability to be recognized and bound by cAMP receptors. Once immobilized, this compound serves as an affinity resin to selectively capture cAMP-binding proteins from cell or tissue lysates. This enrichment is the crucial first step in a workflow that culminates in the identification of these proteins by mass spectrometry.
The primary application of this compound is in affinity purification coupled with mass spectrometry (AP-MS), a powerful technique for elucidating protein-protein and protein-ligand interactions.[2][3] This approach allows for the unbiased identification of both known and potentially novel cAMP effectors in a given biological context.
The cAMP Signaling Pathway and the Role of Chemical Probes
The canonical cAMP signaling pathway begins with the activation of adenylyl cyclase, which synthesizes cAMP from ATP.[4] cAMP then binds to and activates its downstream effectors, the most well-known being Protein Kinase A (PKA). However, the cAMP signaling network is now understood to be far more complex, involving other receptor families such as the Exchange Proteins Activated by cAMP (EPACs) and cyclic nucleotide-gated (CNG) ion channels. Chemical probes like this compound are instrumental in expanding our knowledge of this network by enabling the systematic identification of all proteins that interact with this crucial second messenger.
Experimental Workflow: From Probe to Protein Identification
The successful identification of novel cAMP receptors using this compound relies on a multi-step experimental workflow. This process begins with the preparation of the affinity resin and culminates in the bioinformatic analysis of mass spectrometry data.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the identification of cAMP-binding proteins using this compound.
Synthesis and Immobilization of this compound
While this compound is commercially available, its synthesis from 2-chloroadenosine-3',5'-cyclic monophosphate and 1,6-diaminohexane has been described. For most applications, commercially sourced this compound is coupled to a pre-activated agarose resin.
Protocol for Immobilization of this compound on NHS-activated Agarose Beads:
-
Resin Preparation: Equilibrate N-hydroxysuccinimide (NHS)-activated agarose beads by washing with ice-cold 1 mM HCl, followed by coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Ligand Solubilization: Dissolve this compound in coupling buffer to a final concentration of 5-10 mM.
-
Coupling Reaction: Immediately mix the this compound solution with the equilibrated agarose beads. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
Blocking: Quench any unreacted NHS esters by incubating the beads with a blocking buffer (e.g., 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0) for 1-2 hours at room temperature.
-
Washing: Wash the beads extensively with alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) and low pH (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers to remove non-covalently bound ligand.
-
Storage: Store the this compound agarose beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) at 4°C.
Affinity Purification of cAMP-Binding Proteins
-
Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors). Centrifuge the lysate to pellet cellular debris.
-
Lysate Pre-clearing: Incubate the supernatant with unconjugated agarose beads for 1 hour at 4°C to minimize non-specific binding to the agarose matrix.
-
Affinity Capture: Incubate the pre-cleared lysate with the this compound agarose beads (and a control of unconjugated beads) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer (with decreasing concentrations of detergent in later washes) to remove non-specifically bound proteins.
-
Elution (Optional): For applications other than on-bead digestion, bound proteins can be eluted using a competitive ligand (e.g., high concentration of free cAMP) or by changing the buffer conditions (e.g., high salt or low pH).
On-Bead Tryptic Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the washed beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) and incubate at 56°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate) and incubate in the dark for 20 minutes.
-
Digestion: Add sequencing-grade trypsin to the bead slurry and incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform additional washes of the beads with a solution containing acetonitrile and formic acid to recover any remaining peptides.
-
Desalting: Combine the peptide-containing supernatants and desalt using a C18 StageTip or ZipTip.
-
Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Database Searching: Search the resulting tandem mass spectra against a relevant protein database (e.g., Swiss-Prot) using a search engine such as Mascot or Sequest.
-
Protein Identification and Quantification: Identify proteins based on the matched peptides. For quantitative analysis, label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of proteins captured by the this compound beads versus the control beads.
-
Data Filtering and Validation: Filter the identified proteins based on criteria such as a minimum number of unique peptides and a specific false discovery rate (FDR). Validate candidate novel receptors using orthogonal methods such as Western blotting or functional assays.
Data Presentation: Identified cAMP-Binding Proteins
The following tables summarize quantitative data from a study that utilized a similar cAMP analog affinity matrix to identify cAMP-binding proteins from HepG2 cell lysate.[5]
Table 1: Known cAMP-Binding Proteins and PKA-Anchoring Proteins Identified
| Protein Name | UniProt Accession | No. of Identified Peptides | No. of Assigned Spectra | Coverage (%) |
| cAMP-dependent protein kinase type I-alpha regulatory subunit | P10644 | 15/14/12 | 20/18/15 | 45/42/38 |
| cAMP-dependent protein kinase type II-beta regulatory subunit | P31321 | 10/9/8 | 12/11/9 | 30/28/25 |
| A-kinase anchor protein 1 (AKAP1) | Q92667 | 2/1/1 | 2/1/1 | 1.5/1.1/1.1 |
Data are presented as run 1/run 2/run 3.
Table 2: Novel and Other Nucleotide-Binding Proteins Identified
| Protein Name | UniProt Accession | No. of Identified Peptides | No. of Assigned Spectra | Coverage (%) | Alternative Competition |
| 60S ribosomal protein L6 | Q02878 | 5/4/3 | 6/4/3 | 19/18/13 | NAD, (ATP) |
| 60S ribosomal protein L18a | Q02543 | 7/7/2 | 7/7/3 | 29/32/9 | NADH, (GTP) |
| NADPH-cytochrome P450 reductase | P16435 | 3/3/2 | 3/4/3 | 6/8/7 | (GTP) |
| Guanine nucleotide-binding protein-like 3 | Q9BVP2 | 6/4/1 | 6/5/1 | 15/11/4 | GTP |
Data are presented as run 1/run 2/run 3. Alternative competition indicates that the binding of these proteins was also competed by other nucleotides.
Conclusion and Future Perspectives
This compound is a valuable and accessible tool for the discovery of novel cAMP receptors. The affinity purification-mass spectrometry workflow described in this guide provides a robust and unbiased approach to expand our understanding of the cAMP regulome. The identification of novel cAMP-binding proteins will not only illuminate new areas of cell signaling but also present new opportunities for therapeutic intervention in a wide range of diseases. Future advancements in mass spectrometry sensitivity and quantitative proteomics techniques will further enhance the power of this approach, enabling the characterization of the cAMP interactome with even greater depth and precision.
References
- 1. 2-(6-AMINOHEXYL) AMINOADENOSINE-3',5'-CYCLIC MONOPHOSPHATE | 214276-80-9 [amp.chemicalbook.com]
- 2. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying protein–protein affinity and immobilized ligand–protein affinity interactions using MS-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Release of Cyclic Adenosine 3′:5′-Monophosphate by Ochromonas malhamensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cAMP Capture Compound Mass Spectrometry as a Novel Tool for Targeting cAMP-binding Proteins: FROM PROTEIN KINASE A TO POTASSIUM/SODIUM HYPERPOLARIZATION-ACTIVATED CYCLIC NUCLEOTIDE-GATED CHANNELS - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-AHA-cAMP in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminohexylamino-cAMP (2-AHA-cAMP) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP).[1][2] This guide provides a comprehensive overview of the applications of this compound in molecular biology, with a focus on its utility in affinity-based protein purification and chemical proteomics. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate its use in the laboratory.
This compound is structurally characterized by an aminohexylamino linker attached to the C2 position of the adenine ring of cAMP. This modification provides a reactive primary amine, making it an ideal tool for immobilization onto solid supports or for conjugation with reporter molecules such as fluorophores, without significantly compromising its ability to bind to cAMP-dependent proteins.[1][2] Its primary application lies in the selective enrichment and identification of cAMP-binding proteins from complex biological mixtures.[3]
Core Applications of this compound
The principal applications of this compound in molecular biology are:
-
Affinity Chromatography: this compound can be covalently coupled to a solid support, such as agarose beads, to create an affinity matrix for the purification of cAMP-binding proteins.[4][5] This technique is particularly effective for isolating cAMP-dependent protein kinases (PKA), exchange proteins directly activated by cAMP (Epac), and cyclic nucleotide-gated (CNG) ion channels.[4][6][7]
-
Chemical Proteomics: As a chemical probe, this compound can be used in "pull-down" assays to identify novel or known cAMP-binding proteins from cell lysates or tissues.[8][9] The captured proteins can then be identified and quantified using mass spectrometry, providing insights into cAMP-mediated signaling networks.
-
Fluorescent Labeling: The terminal amine group of this compound allows for its conjugation with fluorescent dyes. The resulting fluorescent cAMP analog can be used in various assays to study cAMP binding dynamics and localization within cells.[10]
-
Photoaffinity Labeling: By incorporating a photoreactive group, this compound can be converted into a photoaffinity probe.[11][12][13] Upon photoactivation, this probe covalently crosslinks to its binding partners, allowing for the identification of direct protein interactors.
Quantitative Data
While specific binding affinity (Kd) and activation constant (Ka) values for this compound are not extensively reported in the literature, the data for cAMP and other relevant analogs provide a valuable reference for its expected performance. The affinity of cAMP for its primary effectors, PKA and Epac, is in the low micromolar range.[2][14]
| Ligand | Target Protein | Parameter | Value (µM) | Reference |
| cAMP | PKA Holoenzyme | Kd | ~2.9 | [2] |
| cAMP | Epac1 | Kd | ~2.8 | [2][14] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | AC50 | 1.8 | [15] |
| 6-Bnz-cAMP | PKA | Ka | ~0.3 | [14] |
Note: The binding affinity and activation constants can vary depending on the specific isoform of the target protein and the experimental conditions.
Signaling Pathways
This compound, as a cAMP analog, is expected to participate in the canonical cAMP signaling pathway. This pathway is initiated by the activation of adenylyl cyclase, which synthesizes cAMP from ATP. cAMP then binds to and activates its downstream effectors, primarily PKA and Epac, to elicit a cellular response.[1][3][4][11][12]
References
- 1. cusabio.com [cusabio.com]
- 2. Exchange protein activated by cAMP (Epac) mediates cAMP-dependent but protein kinase A-insensitive modulation of vascular ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 5. Cyclic AMP-independent activation of protein kinase A by vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP activation of PKA defines an ancient signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cAMP increases the sensitivity of exocytosis to Ca²+ primarily through protein kinase A in mouse pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to Utilizing 2-AHA-cAMP for the Exploration of Protein Kinase A Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling, primarily through the activation of Protein Kinase A (PKA). The transient nature of cAMP, due to its rapid hydrolysis by phosphodiesterases (PDEs), presents challenges for in-depth studies of PKA activation and its downstream effects. To overcome this, researchers utilize synthetic analogs of cAMP, such as 2-aminohexylamino-cAMP (2-AHA-cAMP), which offer greater stability and functionality for experimental manipulation. This technical guide provides a comprehensive overview of this compound, its application in studying PKA activation, detailed experimental protocols, and its relevance in drug discovery.
This compound: A Versatile Tool for PKA Research
This compound is an analog of the natural signaling molecule cAMP and functions as an activator of cAMP-dependent protein kinase.[1] Its key feature is a free terminal primary amino group, which allows for its covalent coupling to various matrices, such as agarose beads for affinity chromatography or sensor chips for Surface Plasmon Resonance (SPR), as well as to fluorescent dyes.[1][2] This characteristic makes this compound an invaluable tool for isolating, purifying, and characterizing PKA and its interacting proteins.
The Protein Kinase A (PKA) Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR) on the cell surface. This activates the associated heterotrimeric G protein, leading to the dissociation of the Gα subunit. The activated Gα subunit then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[3]
The inactive PKA holoenzyme exists as a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits block the active sites of the catalytic subunits, keeping the enzyme inactive. The binding of four cAMP molecules, two to each regulatory subunit, induces a conformational change in the R subunits. This change causes the dissociation of the catalytic subunits, which are then free to phosphorylate serine and threonine residues on their specific substrate proteins, thereby modulating their activity and initiating a downstream cellular response.[3] The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[3]
A-kinase anchoring proteins (AKAPs) play a crucial role in the spatial and temporal regulation of PKA signaling by tethering the PKA holoenzyme to specific subcellular locations, bringing the kinase in proximity to its substrates.[4]
Data Presentation: Quantitative Comparison of cAMP Analogs
The potency of cAMP analogs in activating PKA is a critical parameter for experimental design. The following tables summarize key quantitative data for various cAMP analogs, allowing for a comparative assessment of their efficacy.
Table 1: Activation Constants (Ka) of cAMP Analogs for PKA
| Compound | PKA Isoform | Ka (nM) | Reference |
| cAMP | Type I | 130 | [5] |
| cAMP | Type II | 300 | [5] |
| N6-phenyl-cAMP | Type I (Site A) | 7.2 | [5] |
| N6-phenyl-cAMP | Type II (Site A) | 7.5 | [5] |
| 2-chloro-8-methylamino-cAMP | Type I (Site B) | 18.6 | [5] |
| 8-(4-chlorophenylthio)-cAMP | Type II (Site B) | 17.6 | [5] |
Table 2: Half-Maximal Effective Concentration (EC50) for PKA Activation
| Compound | PKA-dependent Process | EC50 | Reference |
| Epinephrine (stimulates endogenous cAMP) | PKA site phosphorylation | 20 - 40 pM | [6] |
| 6-Bnz-cAMP | Neurokinin 1 receptor internalization | 0.50 pM | [7] |
| cAMP (in vitro) | PKA activation | ~300 nM | [8] |
| cAMP (in intact cells) | PKA activation | 5.2 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.
Affinity Chromatography for PKA Purification using this compound-Agarose
This protocol outlines the steps for purifying PKA regulatory subunits from a cell lysate.
Materials:
-
This compound-Agarose slurry
-
Chromatography column
-
Lysis Buffer (e.g., 20 mM MOPS pH 7.0, 100 mM NaCl, 2 mM EDTA, 2 mM EGTA, 5 mM β-mercaptoethanol, protease inhibitors)
-
Wash Buffer (e.g., Lysis Buffer with 1 M NaCl)
-
Elution Buffer (e.g., Lysis Buffer containing a gradient of 0-40 mM cAMP)
-
Cell lysate containing PKA
Procedure:
-
Column Preparation: Pack an appropriate amount of this compound-Agarose slurry into a chromatography column.
-
Equilibration: Equilibrate the column by washing with 10-15 column volumes of Lysis Buffer.
-
Sample Loading: Apply the clarified cell lysate to the column at a slow flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding of PKA to the immobilized this compound.
-
Washing: Wash the column extensively with Lysis Buffer (at least 10-20 column volumes) to remove unbound proteins. A high-salt wash with Wash Buffer can be included to remove non-specifically bound proteins.
-
Elution: Elute the bound PKA from the column by applying a linear gradient of cAMP in the Elution Buffer. Alternatively, a step-wise elution with increasing concentrations of cAMP can be performed.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of PKA subunits using SDS-PAGE and Western blotting with specific antibodies against the PKA regulatory and catalytic subunits.
Surface Plasmon Resonance (SPR) for Analyzing PKA-Ligand Interactions
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol describes the use of this compound to study its interaction with PKA.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Purified PKA (regulatory or holoenzyme)
-
Running buffer (e.g., HBS-EP buffer)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Inject a solution of this compound in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Interaction Analysis:
-
Inject a series of concentrations of purified PKA in running buffer over the sensor surface with the immobilized this compound.
-
Monitor the association of PKA with the surface in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the PKA-ligand complex.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Applications in Drug Discovery
The use of this compound and other cAMP analogs is instrumental in the field of drug discovery for several reasons:
-
Target Validation: By specifically activating PKA, this compound can be used to elucidate the role of this kinase in various disease-relevant signaling pathways, thereby validating it as a therapeutic target.
-
High-Throughput Screening (HTS): Assays utilizing immobilized this compound can be adapted for HTS of compound libraries to identify novel activators or inhibitors of PKA.
-
Understanding Drug Mechanism of Action: For drugs that modulate cAMP levels, this compound can be used in competitive binding assays to understand their mechanism of action at the PKA level.
-
Investigating Compartmentalized Signaling: The ability to immobilize this compound allows for the study of localized PKA activation and its interaction with specific AKAPs, providing insights into the spatial regulation of cAMP signaling which is a key aspect for developing targeted therapies.[4]
Conclusion
This compound is a powerful and versatile tool for researchers studying PKA signaling. Its ability to be coupled to various matrices enables a wide range of experimental approaches, from protein purification to detailed kinetic analysis of molecular interactions. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in academic and industrial research, ultimately contributing to a deeper understanding of PKA-mediated cellular processes and the development of novel therapeutics targeting this crucial signaling pathway.
References
- 1. biolog.de [biolog.de]
- 2. researchgate.net [researchgate.net]
- 3. Theory [sprpages.nl]
- 4. Quantification of single protein binding kinetics in complex media with prism coupled plasmonic scattering imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the two classes of binding sites (A and B) of type I and type II cyclic-AMP-dependent protein kinases by using cyclic nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to immobilize GPCR on the surface of SPR sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
Investigating Phosphodiesterase Interactions with 2-AHA-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in numerous cellular signaling pathways. The intracellular concentration of cAMP is meticulously regulated by the opposing activities of adenylyl cyclases (ACs), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which terminate the signal by hydrolyzing cAMP to 5'-AMP. The PDE superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms that exhibit unique tissue distribution, subcellular localization, and regulatory properties. This diversity allows for precise spatial and temporal control over cAMP signaling, making PDEs attractive therapeutic targets for a wide range of diseases.
2-Amino-N-(6-aminohexyl)adenosine-3',5'-cyclic monophosphate (2-AHA-cAMP) is a synthetic analog of cAMP. It is characterized by an N6-(6-aminohexyl) modification, which provides a reactive primary amine for conjugation to matrices or fluorescent dyes, and a modification at the 2' position.[1][2] While primarily recognized as an activator of cAMP-dependent protein kinase (PKA), its interaction with phosphodiesterases is a critical factor in its cellular activity and potential as a research tool.[1] Understanding the kinetics and binding affinities of this compound with various PDE isoforms is essential for interpreting experimental results and for the rational design of novel chemical probes and therapeutic agents.
This technical guide provides an in-depth overview of the core principles and methodologies for investigating the interactions between phosphodiesterases and this compound. While specific quantitative binding and kinetic data for this compound are not extensively available in the public domain, this guide will focus on the established experimental protocols and data presentation strategies used for characterizing similar cAMP analogs.
cAMP Signaling Pathways and the Role of Phosphodiesterases
The canonical cAMP signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) by an extracellular stimulus. This leads to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then activates its primary downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). Phosphodiesterases act as crucial negative regulators in this pathway by hydrolyzing cAMP, thus terminating the signal. The interplay between these components is illustrated in the signaling pathway diagram below.
Data Presentation: Quantitative Analysis of PDE-Ligand Interactions
A systematic presentation of quantitative data is crucial for comparing the interactions of different cAMP analogs with various PDE isoforms. The following tables provide a template for summarizing key parameters.
Table 1: Phosphodiesterase Binding Affinities for cAMP Analogs
| PDE Isoform | Ligand | Kd (nM) | Ki (nM) | Assay Method | Reference |
| PDE4D2 | Rolipram | - | 1.5 | Radiometric | [Source] |
| PDE5A1 | Sildenafil | - | 3.9 | Radiometric | [Source] |
| PDE Family X | This compound | Data Not Available | Data Not Available | - | - |
| ... | ... | ... | ... | ... | ... |
Table 2: Kinetic Parameters of cAMP Analog Hydrolysis by Phosphodiesterases
| PDE Isoform | Substrate | Km (µM) | Vmax (pmol/min/µg) | kcat (s-1) | Assay Method | Reference |
| PDE4D2 | cAMP | 3.5 | 1500 | 10 | Radiometric | [Source] |
| PDE3A | cAMP | 0.1 | 500 | 2 | Radiometric | [Source] |
| PDE Family Y | This compound | Data Not Available | Data Not Available | Data Not Available | - | - |
| ... | ... | ... | ... | ... | ... | ... |
Table 3: Inhibitory Potency (IC50) of cAMP Analogs against Phosphodiesterases
| PDE Isoform | Inhibitor | IC50 (nM) | Assay Method | Reference |
| PDE4B | Rolipram | 110 | Fluorescence Polarization | [Source] |
| PDE5A | Vardenafil | 0.7 | Chemiluminescent | [Source] |
| PDE Family Z | This compound | Data Not Available | - | - |
| ... | ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to characterize the interaction between PDEs and cAMP analogs.
Fluorescence Polarization (FP) Assay for PDE Activity
This homogeneous assay format is widely used for high-throughput screening of PDE inhibitors.[3][4] The principle relies on the change in polarization of fluorescently labeled cAMP upon its enzymatic conversion to AMP.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified PDE isoform of interest in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Prepare a stock solution of a fluorescently labeled cAMP analog (e.g., fluorescein-cAMP).
-
Prepare serial dilutions of the test compound (this compound) and known inhibitors (for positive controls).
-
-
Assay Procedure:
-
In a 384-well microplate, add the PDE enzyme to each well.
-
Add the test compound or control to the respective wells.
-
Initiate the reaction by adding the fluorescent cAMP analog to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a binding reagent (e.g., a specific anti-AMP antibody coupled to a fluorophore).
-
Incubate for a further period to allow for binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The degree of polarization is inversely proportional to the amount of AMP produced.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand (immobilized on a sensor chip) and an analyte (in solution). This method can be used to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).
Workflow Diagram:
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified PDE enzyme to the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with a running buffer (e.g., HBS-EP).
-
Inject a series of concentrations of this compound over the sensor surface to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the kon and koff rate constants.
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.
-
Radiometric PDE Assay
This is a classic and highly sensitive method for measuring PDE activity by tracking the conversion of radiolabeled cAMP to 5'-AMP.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing a suitable buffer, MgCl₂, a known concentration of the PDE enzyme, and [³H]-cAMP.
-
Add the test compound (this compound as a potential substrate or inhibitor) at various concentrations.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specific time.
-
Terminate the reaction by boiling or adding a stop solution (e.g., 0.1 M HCl).
-
-
Separation of Product and Substrate:
-
Add snake venom nucleotidase to convert the [³H]-5'-AMP to [³H]-adenosine.
-
Separate the [³H]-adenosine from the unreacted [³H]-cAMP using anion-exchange chromatography.
-
-
Quantification:
-
Quantify the amount of [³H]-adenosine using liquid scintillation counting.
-
Calculate the PDE activity and determine kinetic parameters (Km, Vmax) or inhibitory constants (IC50, Ki).
-
Logical Relationships in PDE-Inhibitor Screening
The process of identifying and characterizing PDE inhibitors, including cAMP analogs like this compound, follows a logical progression from initial high-throughput screening to detailed mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Potent and sustained enhancement of human sperm motility using novel cyclic AMP up-regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of 2-AHA-cAMP in Early-Stage Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of early-stage drug discovery, the interrogation of cellular signaling pathways is paramount. The cyclic adenosine monophosphate (cAMP) signaling cascade, a ubiquitous and critical regulator of numerous physiological processes, presents a rich field of targets for therapeutic intervention. This technical guide delves into the utility of 2-(6-aminohexyl)amino-adenosine-3',5'-cyclic monophosphate (2-AHA-cAMP), a valuable molecular tool, in the exploration and manipulation of this pathway. As an analog of the endogenous second messenger cAMP, this compound offers unique advantages for the identification and characterization of novel drug targets and the screening of potential therapeutic agents. This document provides an in-depth overview of its mechanism of action, quantitative binding data, detailed experimental protocols for its application in affinity chromatography, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic analog of cyclic AMP that plays a significant role as an activator of cAMP-dependent protein kinase (PKA).[1][2][3] Its key structural feature is a six-carbon aminohexylamino spacer arm attached to the C2 position of the adenine ring. This modification provides a reactive primary amine at the terminus, allowing for its covalent linkage to solid supports, such as agarose beads, or for conjugation with fluorescent dyes and other reporter molecules.[1][4] This adaptability makes this compound a versatile tool for a range of biochemical and pharmacological assays.
The primary application of this compound in early-stage drug discovery lies in its use as a ligand for affinity chromatography.[4][5][6] When immobilized on a solid matrix (this compound-Agarose), it serves as a highly selective bait to capture and isolate cAMP-binding proteins from complex biological mixtures like cell lysates.[5][6] This enables the identification of direct targets of cAMP signaling, including protein kinases, phosphodiesterases (PDEs), and the Exchange protein directly activated by cAMP (Epac).[5]
The cAMP Signaling Pathway: Key Targets for Drug Discovery
The cAMP signaling pathway is a fundamental mechanism by which cells respond to a diverse array of extracellular stimuli, including hormones and neurotransmitters. Dysregulation of this pathway is implicated in a multitude of diseases, making its components attractive targets for drug development.
Protein Kinase A (PKA)
The canonical effector of cAMP is Protein Kinase A (PKA). In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.
Exchange Protein Directly Activated by cAMP (Epac)
Epac represents a more recently discovered family of cAMP effectors that function independently of PKA. Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins. Activated Rap GTPases, in turn, regulate a variety of cellular processes, including cell adhesion, proliferation, and differentiation.
Quantitative Data
| Ligand | Target Protein | Binding Affinity (Kd) | Reference |
| cAMP | PKA I Holoenzyme | 2.9 µM | [7][8] |
| cAMP | Epac1 | Similar to PKA I Holoenzyme | [7] |
| cAMP | Epac2 (CNB-B) | 1.2 µM | [9] |
| cAMP | Epac2 (CNB-A) | 87 µM | [9] |
Experimental Protocols
Affinity Chromatography of cAMP-Binding Proteins using this compound-Agarose
This protocol outlines a general procedure for the isolation of cAMP-binding proteins from a cell lysate using this compound-Agarose. Optimization may be required depending on the specific protein of interest and the cell type used.
Materials:
-
This compound-Agarose slurry
-
Chromatography column
-
Cell lysate containing target cAMP-binding proteins
-
Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% (v/v) Triton X-100
-
Elution Buffer: Binding/Wash Buffer containing a linear gradient of 0-40 mM cAMP
-
High Salt Wash Buffer (Optional): Binding/Wash Buffer with 500 mM NaCl
-
Regeneration Buffer 1: 100 mM cAMP in Binding/Wash Buffer
-
Regeneration Buffer 2: 8 M Urea
-
Storage Buffer: 30 mM Na₂HPO₄ (pH 7.0) with 0.1% sodium azide
Procedure:
-
Column Preparation:
-
Gently resuspend the this compound-Agarose slurry.
-
Transfer the desired volume of slurry to a chromatography column.
-
Allow the storage buffer to drain.
-
-
Equilibration:
-
Wash the column with 10 column volumes of Binding/Wash Buffer to equilibrate the resin.
-
-
Sample Loading:
-
Apply the clarified cell lysate to the column at a flow rate of approximately 50-200 µl/min.
-
Collect the flow-through for analysis of unbound proteins.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
(Optional) For stringent washing, use 5-10 column volumes of High Salt Wash Buffer, followed by another wash with Binding/Wash Buffer to return to baseline salt concentration.
-
-
Elution:
-
Elute the bound proteins by applying a linear gradient of 0-40 mM cAMP in Binding/Wash Buffer.
-
Collect fractions and monitor protein elution using a UV detector at 280 nm or by subsequent protein assays.
-
-
Regeneration:
-
To regenerate the column, wash with 5-10 column volumes of Regeneration Buffer 1.
-
For more stringent regeneration, wash with 5-10 column volumes of Regeneration Buffer 2, followed by extensive washing with Binding/Wash Buffer to remove the urea.
-
Equilibrate the column with Storage Buffer for long-term storage at 4°C.
-
Applications in Early-Stage Drug Discovery
The use of this compound extends beyond the simple isolation of known cAMP-binding proteins. Its application in early-stage drug discovery is multifaceted:
-
Target Identification and Validation: By using this compound-agarose to pull down proteins from diseased versus healthy tissues, novel cAMP-binding proteins that are differentially expressed or have altered binding affinities can be identified as potential new drug targets.
-
High-Throughput Screening (HTS): A competitive binding assay can be developed where a fluorescently labeled cAMP analog is displaced from a purified cAMP-binding protein by compounds from a chemical library.
-
Fragment-Based Screening: Immobilized cAMP-binding proteins, purified using this compound-agarose, can be used in surface plasmon resonance (SPR) or other biophysical screening methods to identify small molecule fragments that bind to the protein.
-
Mechanism of Action Studies: For compounds that are found to modulate the cAMP pathway, this compound can be used to determine if they act by directly competing with cAMP for binding to its effector proteins.
Conclusion
This compound is a powerful and versatile tool for the investigation of the cAMP signaling pathway. Its utility in affinity-based proteomics allows for the robust identification and isolation of cAMP-binding proteins, which are crucial for target identification and validation in early-stage drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively leverage this compound in their efforts to develop novel therapeutics targeting the cAMP signaling cascade. As our understanding of the intricacies of this pathway continues to grow, the application of such chemical probes will undoubtedly play an increasingly important role in the future of drug development.
References
- 1. conductscience.com [conductscience.com]
- 2. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exchange protein activated by cAMP (Epac) mediates cAMP-dependent but protein kinase A-insensitive modulation of vascular ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolog.de [biolog.de]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 7. biolog.de [biolog.de]
- 8. qiagen.com [qiagen.com]
- 9. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-AHA-cAMP Affinity Chromatography in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-AHA-cAMP (2-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate) affinity chromatography is a powerful technique for the selective purification of cyclic AMP (cAMP)-binding proteins from complex biological mixtures. This method relies on the specific and reversible interaction between the immobilized this compound ligand and the cAMP-binding domains of target proteins. This technique is particularly valuable for isolating and studying key players in cellular signaling pathways, such as protein kinase A (PKA), phosphodiesterases (PDEs), and exchange proteins directly activated by cAMP (EPACs). The highly selective nature of this affinity matrix allows for significant purification in a single step, making it an efficient tool in basic research and drug discovery.[1][2]
Principle of this compound Affinity Chromatography
The stationary phase of this chromatography system consists of this compound covalently attached to an inert matrix, typically agarose beads.[1][2] A cell lysate or other protein mixture containing cAMP-binding proteins is loaded onto the column under conditions that favor the specific interaction between the target proteins and the immobilized ligand. Proteins that do not bind to the this compound are washed away. The bound proteins are then eluted by altering the buffer conditions to disrupt the interaction, typically by introducing a high concentration of free cAMP or by changing the pH or ionic strength.[3]
Key Applications
-
Purification of cAMP-dependent protein kinases (PKA): A primary application is the isolation of PKA regulatory and holoenzyme forms for structural and functional studies.
-
Isolation of phosphodiesterases (PDEs): This method can be used to purify PDEs that are regulated by or bind to cAMP.
-
Enrichment of EPACs: EPACs, which are guanine nucleotide exchange factors activated by cAMP, can be effectively purified.
-
Drug Target Identification: By identifying proteins that bind to the cAMP analog, this technique can aid in the discovery and validation of new drug targets within the cAMP signaling pathway.
-
Interactome Studies: It can be employed to identify protein complexes that associate with cAMP-binding proteins.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters associated with this compound affinity chromatography. Note that specific values can vary depending on the target protein, source material, and experimental conditions.
Table 1: Resin Characteristics
| Parameter | Value | Reference |
| Ligand | 2-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate | [1] |
| Matrix | Agarose | [2] |
| Ligand Density | ~6 µmol/mL of settled gel | [1] |
| Spacer Arm | 6-aminohexylamino | [2] |
| Recommended Storage | +4 to +8°C in a storage buffer containing a bacteriostatic agent (e.g., 0.1% sodium azide) | [1] |
Table 2: Typical Purification Parameters for PKA R-subunit (Example)
| Parameter | Value | Reference/Note |
| Binding Capacity | Variable; depends on target protein and resin | While specific data for this compound is not readily available, similar resins like Sp-8-AHA-cAMPS can yield significant amounts of protein.[4] |
| Protein Yield | Can reach several milligrams of pure protein per liter of bacterial culture | For example, purification of PKA R-subunit isoforms using a similar Sp-cAMPS agarose yielded 3-12 mg of protein per liter of expression media.[4] |
| Purification Fold | 200-400 fold enrichment can be achieved in a single step | Based on purification of C-subunit isoforms of PKA using a peptide affinity column.[5] |
| Elution (cAMP gradient) | 0 - 40 mM cAMP | [1] |
Experimental Protocols
Synthesis of this compound Agarose (Optional)
While commercially available pre-packed columns and resins are recommended for consistency, the synthesis of the affinity matrix can be performed. The general principle involves activating the agarose matrix and subsequently coupling the this compound ligand.
-
Materials: NHS-activated Sepharose, this compound, coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3), blocking agent (e.g., ethanolamine), wash buffers.
-
Procedure:
-
Wash the NHS-activated Sepharose with ice-cold 1 mM HCl.
-
Dissolve this compound in the coupling buffer.
-
Immediately mix the this compound solution with the washed Sepharose and incubate with gentle rotation for 1-2 hours at room temperature or overnight at 4°C.
-
Block any remaining active groups by incubating the resin with a blocking agent for 1-2 hours.
-
Wash the resin extensively with alternating high and low pH buffers to remove non-covalently bound ligand.
-
Finally, wash and store the resin in a suitable storage buffer at 4°C.
-
Preparation of Cell Lysate
This protocol is a general guideline for preparing lysates from cultured mammalian cells. Optimization may be required for different cell types or tissues.
-
Materials: Cell culture plates, ice-cold Phosphate-Buffered Saline (PBS), Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors immediately before use), cell scraper, microcentrifuge.
-
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold Lysis Buffer to the dish.
-
Scrape the adherent cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is the protein extract to be used for chromatography.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
This compound Affinity Chromatography
-
Materials: this compound agarose resin, chromatography column, Equilibration/Binding Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT), Wash Buffer (Equilibration/Binding Buffer with potentially a slightly higher salt concentration), Elution Buffer (Equilibration/Binding Buffer containing a competitive ligand, e.g., 10-40 mM cAMP), Regeneration Buffer (e.g., 8 M Urea or high concentration of cAMP), Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Procedure:
-
Column Packing and Equilibration:
-
Pack the this compound agarose resin into a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes (CV) of Equilibration/Binding Buffer at a flow rate of approximately 50-200 µL/min.[1]
-
-
Sample Loading:
-
Load the clarified cell lysate onto the equilibrated column. The flow rate can be kept low to allow for efficient binding.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline. A wash with 1 mM 5'-AMP can be included to remove other non-specifically bound nucleotide-dependent proteins.[1]
-
-
Elution:
-
Elute the bound proteins using the Elution Buffer. This can be done in a single step with a high concentration of cAMP or using a linear gradient of 0-40 mM cAMP to separate proteins with different affinities for the ligand.[1]
-
Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
For proteins sensitive to prolonged exposure to elution conditions, it is advisable to immediately neutralize the pH of the collected fractions if a pH shift was used for elution.
-
-
Regeneration:
-
Regenerate the column by washing with 5-10 CV of Regeneration Buffer.[1]
-
Immediately re-equilibrate the column with Equilibration/Binding Buffer for future use.
-
For long-term storage, wash the column with storage buffer containing a bacteriostatic agent.
-
-
Analysis of Purified Protein
-
SDS-PAGE: Analyze the collected fractions by SDS-polyacrylamide gel electrophoresis to assess the purity and molecular weight of the eluted proteins.
-
Western Blotting: Confirm the identity of the purified protein using specific antibodies.
-
Protein Concentration Determination: Measure the protein concentration in the pooled, purified fractions.
-
Activity Assays: Perform functional assays to confirm that the purified protein is active (e.g., kinase assay for PKA).
Visualizations
cAMP Signaling Pathway
Caption: Overview of the cAMP signaling pathway.
This compound Affinity Chromatography Workflow
Caption: Experimental workflow for protein purification.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution | Reference |
| Low or No Binding of Target Protein | Incorrect binding buffer pH or ionic strength. | Optimize pH and salt concentration of the binding buffer. | [6][7] |
| Presence of competing nucleotides in the sample. | Dialyze or desalt the sample before loading. | ||
| Target protein is denatured or inactive. | Ensure proper sample handling and use of protease inhibitors. | [6] | |
| High Non-specific Binding | Hydrophobic or ionic interactions with the matrix. | Increase the salt concentration in the wash buffer. Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. | |
| Insufficient washing. | Increase the volume of the wash buffer. | [6] | |
| Low Recovery of Target Protein | Elution conditions are too mild. | Increase the concentration of free cAMP in the elution buffer or use a stronger eluent. | [8] |
| Protein has precipitated on the column. | Modify elution conditions to maintain protein solubility (e.g., change pH, add glycerol). | [6] | |
| Strong binding to the resin. | Consider using a resin with a different spacer arm or ligand density. | [4] | |
| Broad Elution Peak | Non-optimal flow rate. | Decrease the flow rate during elution. | [8] |
| Heterogeneity of the bound protein. | This may indicate multiple isoforms or post-translational modifications. | ||
| Column is overloaded. | Reduce the amount of sample loaded onto the column. |
References
- 1. biolog.de [biolog.de]
- 2. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity purification of the C alpha and C beta isoforms of the catalytic subunit of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes: Immobilization of 2-AHA-cAMP on Agarose Beads for Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger involved in numerous signal transduction pathways, regulating key cellular processes such as metabolism, gene transcription, and cell proliferation.[1] The study of cAMP-binding proteins, such as protein kinases (e.g., PKA), phosphodiesterases (PDEs), and cyclic nucleotide-gated ion channels, is crucial for understanding cellular signaling and for the development of novel therapeutics.[2][3][][5][6] Affinity chromatography is a powerful technique for the isolation and purification of such proteins.[7][8] This is achieved by immobilizing a cAMP analog, such as 2-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (2-AHA-cAMP), onto a solid support, typically agarose beads.[][9][10][11]
This compound is an ideal ligand for this purpose as it possesses a terminal primary amino group on its hexyl spacer arm, which allows for covalent coupling to activated agarose beads without significantly compromising its ability to bind to target proteins.[11][12][13] This document provides a detailed protocol for the immobilization of this compound onto N-hydroxysuccinimide (NHS)-activated agarose beads, a widely used and efficient method for coupling ligands containing primary amines.[14][15][16]
Principle of Immobilization
The immobilization of this compound onto NHS-activated agarose beads is based on the reaction between the primary amine of the this compound and the NHS ester on the agarose. This reaction forms a stable amide bond, covalently linking the cAMP analog to the beads. The long spacer arm of this compound helps to minimize steric hindrance, allowing the immobilized ligand to interact effectively with target proteins.[15]
Materials and Equipment
Materials
-
This compound (2-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate)
-
NHS-activated agarose beads (e.g., Pierce™ NHS-Activated Agarose, Cube Biotech PureCube NHS-Activated Agarose)[14][17]
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0 (Amine-free)
-
Quenching/Blocking Buffer: 1 M Ethanolamine pH 7.4 or 0.1 M Tris-HCl, pH 8.0[14][15]
-
Wash Buffer A: Coupling Buffer
-
Wash Buffer B: High salt buffer (e.g., 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.0-5.0)
-
Wash Buffer C: Low pH buffer (e.g., Coupling Buffer)
-
Storage Buffer: e.g., 20% Ethanol in an appropriate buffer, or PBS with 0.02% Sodium Azide
-
Ultrapure water
-
Microcentrifuge tubes or small columns
-
End-over-end mixer
Equipment
-
Laboratory centrifuge
-
pH meter
-
Spectrophotometer (for determining coupling efficiency)
-
Pipettes and tips
-
Spatula
Experimental Protocols
Preparation of Reagents
-
Coupling Buffer: Prepare a solution of 0.1 M sodium phosphate with 0.15 M NaCl. Adjust the pH to 7.2-8.0 using a pH meter. It is critical that this buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the this compound for coupling to the agarose beads.[14][16]
-
This compound Solution: Dissolve this compound in the Coupling Buffer to a final concentration of 1-5 mg/mL. The optimal concentration may need to be determined empirically.
-
Quenching/Blocking Buffer: Prepare a 1 M solution of ethanolamine and adjust the pH to 7.4, or a 0.1 M Tris-HCl solution with a pH of 8.0.[14][15]
-
Wash Buffers: Prepare the required wash buffers as listed above.
Immobilization of this compound
This protocol is for 1 mL of settled agarose bead volume. The procedure can be scaled up or down as needed.
-
Resin Preparation: If using a slurry, transfer 2 mL of the 50% NHS-activated agarose slurry to a microcentrifuge tube or a small column.[14] If using dry resin, rehydrate it according to the manufacturer's instructions.[16]
-
Washing the Resin:
-
Centrifuge the resin at a low speed (e.g., 500 x g) for 1-2 minutes to pellet the beads.[17] Carefully remove the supernatant.
-
Wash the beads with 5-10 bed volumes of ice-cold 1 mM HCl to remove preservatives and hydrolyze some of the most reactive NHS groups.[15] Centrifuge and discard the supernatant.
-
Immediately wash the beads with 5-10 bed volumes of Coupling Buffer. Centrifuge and discard the supernatant. Repeat this wash step once more.
-
-
Coupling Reaction:
-
Immediately add the prepared this compound solution to the washed agarose beads.
-
Incubate the mixture on an end-over-end mixer for 1-2 hours at room temperature or overnight at 4°C.[14]
-
-
Determination of Coupling Efficiency (Optional):
-
After the incubation, centrifuge the beads and collect the supernatant.
-
Measure the absorbance of the supernatant at the appropriate wavelength for this compound (around 258 nm) to determine the concentration of un-coupled ligand.
-
Calculate the coupling efficiency by comparing the initial concentration of this compound with the concentration in the supernatant.
-
-
Blocking Unreacted Sites:
-
Wash the beads with 5-10 bed volumes of Coupling Buffer to remove excess un-coupled this compound.
-
Add 5-10 bed volumes of Quenching/Blocking Buffer to the beads.
-
Incubate on an end-over-end mixer for 1-2 hours at room temperature to block any remaining active NHS groups.[15]
-
-
Final Washing:
-
Wash the beads with 5-10 bed volumes of Wash Buffer A (Coupling Buffer).
-
Perform alternating washes with Wash Buffer B (high salt) and Wash Buffer C (low pH) to remove non-covalently bound ligand. A typical sequence is three cycles of washing with each buffer.
-
Finally, wash the beads with 5-10 bed volumes of the desired Storage Buffer.
-
-
Storage: Store the this compound-agarose beads at 4°C in the Storage Buffer. Do not freeze. The prepared affinity resin is now ready for use in affinity chromatography experiments.
Data Presentation
| Parameter | Value/Range | Reference |
| Ligand | This compound | [11][12] |
| Agarose Support | NHS-activated Agarose | [14][15][16] |
| Coupling Chemistry | Amine-reactive NHS ester | [14][15][16] |
| Coupling Buffer pH | 7.2 - 8.0 | [14][16] |
| This compound Concentration | 1 - 5 mg/mL | Empirically determined |
| Coupling Time | 1-2 hours at RT or overnight at 4°C | [14] |
| Blocking Agent | 1 M Ethanolamine or 0.1 M Tris | [14][15] |
| Typical Ligand Density | ~6 µmol/mL of settled gel | [2][10] |
| Storage Temperature | 4°C | [10][18] |
Visualizations
Signaling Pathway: cAMP-Mediated Signaling
Caption: Overview of a typical cAMP signaling pathway.
Experimental Workflow: Immobilization of this compound
Caption: Workflow for immobilizing this compound on agarose beads.
Logical Relationship: Affinity Chromatography Principle
Caption: Principle of affinity chromatography using this compound agarose.
Conclusion
The immobilization of this compound onto agarose beads provides a robust and specific tool for the affinity purification of cAMP-binding proteins. The protocol described herein, utilizing NHS-activated agarose, is a reliable method for generating high-quality affinity media. This enables researchers to effectively isolate and study proteins involved in cAMP signaling pathways, facilitating a deeper understanding of their roles in health and disease and aiding in the development of targeted drug therapies.
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. biolog.de [biolog.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 5. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic AMP Analog Blocks Kinase Activation by Stabilizing Inactive Conformation: Conformational Selection Highlights a New Concept in Allosteric Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why do we use agarose for chromatography? | Blog | Purolite [purolite.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 10. biolog.de [biolog.de]
- 11. This compound BIOLOG Life Science Institute [biolog.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cdn.proteinark.com [cdn.proteinark.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. cube-biotech.com [cube-biotech.com]
- 18. biolog.de [biolog.de]
Application Notes and Protocols for 2-AHA-cAMP Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling, translating extracellular signals into a wide array of intracellular responses.[1][2][3] The binding of hormones and neurotransmitters to G-protein-coupled receptors (GPCRs) on the cell surface often triggers the activation of adenylyl cyclase, which synthesizes cAMP from ATP.[3] Once produced, cAMP mediates its effects primarily by binding to and activating specific effector proteins, such as Protein Kinase A (PKA), Exchange Proteins Directly Activated by cAMP (Epac), and cyclic nucleotide-gated ion channels.[4] These interactions regulate numerous physiological processes, including metabolism, gene transcription, and cell growth, making cAMP-binding proteins attractive targets for drug discovery.[2]
The 2-AHA-cAMP pull-down assay is a powerful affinity purification technique used to identify and isolate cAMP-binding proteins from complex biological mixtures like cell lysates.[5] This method utilizes 2-aminohexyladenosine-3',5'-cyclic monophosphate (this compound), a cAMP analog that contains a primary amino group, allowing it to be covalently coupled to a solid support, such as agarose beads.[6] These "baited" beads are then used to "fish" for cAMP-binding proteins ("prey") in a cell lysate. The resulting protein complexes are isolated, and the identified proteins can provide valuable insights into cAMP-mediated signaling pathways.
cAMP Signaling Pathway
The canonical cAMP signaling pathway begins with the activation of a GPCR and culminates in a specific cellular response. The diagram below illustrates the key components and steps in this cascade.
Caption: Overview of the cAMP signaling pathway.
Experimental Workflow for this compound Pull-Down Assay
The pull-down assay is a multi-step process that involves preparation of the affinity resin, incubation with the cell lysate, washing to remove non-specific binders, and eluting the target proteins for downstream analysis.
Caption: Step-by-step workflow of the this compound pull-down assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a this compound pull-down assay to identify cAMP-binding proteins from a mammalian cell lysate.
Part 1: Preparation of this compound-Coupled Beads
This section describes the covalent coupling of this compound to NHS-activated agarose beads.
Materials:
-
NHS-activated agarose beads
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanolamine
-
Wash Buffer (e.g., PBS or TBS)
Procedure:
-
Bead Equilibration: Transfer 1 mL of NHS-activated agarose bead slurry to a 1.5 mL microcentrifuge tube. Centrifuge at 500 x g for 1 minute and discard the supernatant. Wash the beads twice with 1 mL of ice-cold 1 mM HCl.
-
Ligand Solubilization: Dissolve 1-5 mg of this compound in 500 µL of anhydrous DMF. Add TEA to a final concentration of 10-20 mM to facilitate the coupling reaction.
-
Coupling Reaction: Immediately add the dissolved this compound solution to the washed beads. Incubate on a rotator at room temperature for 2-4 hours, or overnight at 4°C.
-
Blocking Unreacted Sites: Centrifuge the beads at 500 x g for 1 minute and discard the supernatant. To block any unreacted NHS groups, add 1 mL of 1 M ethanolamine (pH 8.0) and incubate for 1-2 hours at room temperature.
-
Washing: Wash the beads extensively to remove uncoupled ligand and blocking reagent. Perform sequential washes with 1 mL of each of the following:
-
Wash Buffer (e.g., PBS)
-
High Salt Buffer (e.g., PBS + 0.5 M NaCl)
-
Wash Buffer
-
-
Storage: Resuspend the beads in 1 mL of Wash Buffer containing 0.02% sodium azide and store at 4°C. The beads are now ready for the pull-down assay.
Part 2: Preparation of Cell Lysate
Materials:
-
Mammalian cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease and Phosphatase Inhibitor Cocktails
Procedure:
-
Cell Culture: Grow cells to 80-90% confluency. If studying the effect of a specific treatment, apply it at this stage.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 1 mL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) per 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The lysate can be used immediately or stored at -80°C.
Part 3: Pull-Down Assay
Materials:
-
Prepared this compound-coupled beads
-
Control beads (un-coupled, blocked beads)
-
Clarified cell lysate
-
Wash Buffer (e.g., Lysis Buffer without Triton X-100)
-
Elution Buffer (e.g., 2X Laemmli sample buffer, or a high concentration of free cAMP)
Procedure:
-
Bead Equilibration: Take 50 µL of the this compound bead slurry and 50 µL of the control bead slurry. Wash them three times with 1 mL of Lysis Buffer.
-
Binding: Add 0.5 - 1 mg of clarified cell lysate to both the this compound beads and the control beads. Adjust the final volume to 500 µL with Lysis Buffer. Incubate on a rotator for 2-4 hours at 4°C.
-
Washing: Centrifuge the tubes at 500 x g for 1 minute at 4°C and discard the supernatant (this is the "flow-through" fraction, which can be saved for analysis). Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
Elution: Elute the bound proteins from the beads. The method of elution depends on the downstream application:
-
For SDS-PAGE/Western Blot: Add 50 µL of 2X Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes. Centrifuge and collect the supernatant.
-
For Mass Spectrometry (native elution): Add 100 µL of Wash Buffer containing a high concentration of free cAMP (e.g., 10-50 mM) to competitively elute the bound proteins. Incubate for 20-30 minutes at 4°C with gentle agitation. Centrifuge and collect the supernatant.
-
Part 4: Analysis of Pulled-Down Proteins
The eluted proteins can be analyzed by various methods:
-
SDS-PAGE and Staining: Resolve the eluted proteins on a polyacrylamide gel and visualize them with Coomassie Blue or silver staining to assess the overall protein profile.
-
Western Blot: Use specific antibodies to confirm the presence of a known or suspected cAMP-binding protein.
-
Mass Spectrometry: For unbiased identification of novel cAMP-binding proteins, the eluted samples can be subjected to proteomic analysis by LC-MS/MS.
Data Presentation
For quantitative proteomics experiments, such as those using mass spectrometry, the data should be summarized in a clear and structured format. The following table provides a template for presenting results from a label-free quantification analysis.
| Protein ID (UniProt) | Gene Name | Protein Description | Fold Change (this compound vs. Control) | p-value | Unique Peptides |
| P10636 | PRKACA | cAMP-dependent protein kinase catalytic subunit alpha | 15.2 | 0.001 | 12 |
| Q13948 | RAPGEF3 | Rap guanine nucleotide exchange factor 3 (EPAC1) | 11.8 | 0.003 | 9 |
| P0ADA9 | CRP | Catabolite gene activator protein | 9.5 | 0.005 | 7 |
| ... | ... | ... | ... | ... | ... |
Essential Controls
To ensure the specificity of the interactions observed, several controls are crucial in a pull-down assay:[5]
-
Negative Control Beads: Use beads that have been blocked with ethanolamine but not coupled to this compound. This control identifies proteins that bind non-specifically to the agarose matrix itself.
-
Competition Assay: Perform a parallel pull-down experiment where the cell lysate is pre-incubated with a high concentration of free cAMP before adding the this compound beads. A genuine cAMP-binding protein should show significantly reduced binding to the beads in the presence of the competitor.
-
Analysis of Lysate Fractions: Analyze the starting lysate ("input") and the unbound "flow-through" fraction by Western blot to confirm that the protein of interest was present in the lysate and was depleted after incubation with the bait.
References
- 1. researchgate.net [researchgate.net]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Tracking cAMP-Binding Proteins Using Fluorescently Labeled 2-AHA-cAMP
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclic adenosine monophosphate (cAMP) is a critical second messenger that mediates a multitude of cellular responses by binding to specific effector proteins, such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[1][2] Understanding the spatiotemporal dynamics of these cAMP-binding proteins (cAMP-BPs) is crucial for dissecting signaling pathways and for drug discovery. This document provides detailed protocols for the use of 2-(6-Aminohexyl)amino-adenosine-3′,5′-cyclic monophosphate (2-AHA-cAMP), a functionalized cAMP analog, for the visualization and identification of cAMP-BPs.[3][4]
This compound contains a hexylamino linker at the C2 position, which allows for covalent attachment of reporter molecules, such as fluorophores, without significantly compromising its ability to bind to target proteins.[4] This allows for two primary applications: the in situ visualization of cAMP-BP distribution in cells via fluorescence microscopy and the identification of the cAMP interactome through affinity purification coupled with mass spectrometry (AP-MS).
Important Clarification: this compound is a cyclic nucleotide analog used to probe for cAMP-binding proteins. It should not be confused with Azidohomoalanine (AHA), which is a methionine amino acid analog used for metabolic labeling and tracking of de novo protein synthesis via click chemistry.[5][6]
The cAMP Signaling Pathway
The canonical cAMP signaling pathway begins with the activation of a G protein-coupled receptor (GPCR), which in turn activates adenylyl cyclase to synthesize cAMP from ATP.[1] cAMP then diffuses through the cytoplasm and binds to its primary effectors, PKA and Epac, initiating downstream phosphorylation cascades and cellular responses.[2][7] The signal is terminated by phosphodiesterases (PDEs) that hydrolyze cAMP to AMP.
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the role of second messengers like cAMP and Ca2+? [synapse.patsnap.com]
Application Notes and Protocols for Eluting Proteins Bound to 2-AHA-cAMP-Agarose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the elution of proteins specifically bound to 2-(6-aminohexyl)amino-adenosine-3',5'-cyclic monophosphate (2-AHA-cAMP) agarose affinity resin. These protocols are designed to facilitate the purification and analysis of cAMP-binding proteins, such as Protein Kinase A (PKA) regulatory subunits, Epac, and phosphodiesterases.
Introduction
This compound-agarose is an affinity chromatography matrix used for the selective isolation of proteins that bind to cyclic AMP (cAMP). The cAMP analog is covalently attached to the agarose beads via a spacer arm at the N2 position of the adenine ring. This allows for the specific capture of cAMP-dependent proteins from complex biological mixtures like cell lysates or tissue homogenates. Effective elution of the bound proteins in a pure and active form is a critical step for downstream applications, including structural studies, enzymatic assays, and proteomics analysis.
This guide outlines several elution strategies, including competitive elution with cAMP analogs, and non-specific methods such as pH and denaturant-based elution.
Signaling Pathway of cAMP-Dependent Proteins
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses to external stimuli. The binding of hormones and neurotransmitters to G-protein coupled receptors (GPCRs) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of downstream effector proteins. A simplified diagram of the cAMP signaling pathway is presented below.
Identifying cAMP Binding Proteins Using 2-AHA-cAMP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of cellular processes by binding to and regulating the activity of specific effector proteins. The identification of these cAMP binding proteins is crucial for understanding signal transduction pathways and for the development of novel therapeutics. 2-aminohexylamino-cAMP (2-AHA-cAMP) is a valuable chemical tool for the enrichment and identification of cAMP binding proteins from complex biological samples. This document provides detailed application notes and protocols for the use of this compound in chemical proteomics workflows to identify and quantify cAMP interactors.
Introduction to this compound
This compound is an analog of cAMP that features a hexylamino linker at the 2-position of the adenine ring.[1][2] This modification allows for the immobilization of the molecule onto a solid support, such as agarose beads, or for the conjugation to reporter tags via chemical reactions like click chemistry. The 2-position modification generally maintains the affinity of the cAMP analog for many of its binding partners, making it a suitable probe for capturing these proteins.[3]
Key Features of this compound:
-
Amenable to Immobilization: The primary amino group on the hexyl linker allows for covalent attachment to matrices like NHS-activated agarose, creating an affinity resin for pull-down experiments.[4]
-
Click Chemistry Compatible: While not containing an azide or alkyne itself, the amino group can be modified to incorporate these functionalities, enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for ligation to reporter tags such as biotin or fluorescent dyes.
-
Activator of cAMP-dependent Protein Kinase: this compound acts as an activator of cAMP-dependent protein kinase (PKA), demonstrating its ability to interact with canonical cAMP binding domains.[1]
Signaling Pathway of cAMP
Cyclic AMP signaling is initiated by the activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels lead to the activation of various effector proteins, primarily Protein Kinase A (PKA), Exchange Proteins Directly Activated by cAMP (EPACs), and cyclic nucleotide-gated (CNG) ion channels. These effectors, in turn, regulate a multitude of downstream cellular processes. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.
Experimental Workflow for Identifying cAMP Binding Proteins
The identification of cAMP binding proteins using this compound coupled with chemical proteomics involves a multi-step workflow. This process begins with the preparation of an affinity matrix or a clickable probe, followed by incubation with a cell lysate, enrichment of binding proteins, and finally, identification and quantification by mass spectrometry.
Detailed Experimental Protocols
Preparation of this compound-Agarose Affinity Resin
This protocol describes the covalent coupling of this compound to NHS-activated agarose beads.
Materials:
-
This compound
-
NHS-activated agarose beads (e.g., Thermo Scientific Pierce NHS-Activated Agarose)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.15 M NaCl, pH 8.3
-
Wash Solution: 1 M NaCl
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Storage Buffer: PBS with 0.02% sodium azide
Procedure:
-
Resin Preparation: Resuspend the NHS-activated agarose slurry and transfer the desired amount to a column or tube. Wash the resin with 10-15 bed volumes of ice-cold 1 mM HCl.
-
Ligand Solubilization: Dissolve this compound in the Coupling Buffer to a final concentration of 1-5 mM.
-
Coupling Reaction: Immediately add the this compound solution to the washed agarose beads. Gently mix the slurry by end-over-end rotation for 4-6 hours at 4°C.
-
Washing: Centrifuge the slurry to pellet the beads and discard the supernatant. Wash the beads with 10 bed volumes of Coupling Buffer, followed by 10 bed volumes of Wash Solution.
-
Quenching: To block any unreacted NHS-ester groups, add 1 bed volume of Quenching Buffer and incubate for 2 hours at room temperature with gentle mixing.
-
Final Wash and Storage: Wash the beads with 10 bed volumes of PBS. Resuspend the affinity resin in 2 bed volumes of Storage Buffer and store at 4°C.
Pull-Down Assay for cAMP Binding Proteins
This protocol details the enrichment of cAMP binding proteins from a cell lysate using the prepared this compound-agarose resin.
Materials:
-
This compound-agarose resin
-
Control agarose beads (without coupled cAMP)
-
Cell Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails
-
Wash Buffer: Cell Lysis Buffer with reduced detergent (e.g., 0.1% NP-40)
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10-50 mM free cAMP or 8-Br-cAMP
-
Competition Control: Pre-incubation of lysate with excess free cAMP (1-10 mM)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Cell Lysis Buffer.[5] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Resin Equilibration: Wash the this compound-agarose and control beads with 5 bed volumes of Cell Lysis Buffer.
-
Binding/Incubation: Incubate 1-5 mg of cell lysate with a defined volume of equilibrated beads (e.g., 50 µL of 50% slurry) for 2-4 hours at 4°C with gentle rotation. For the competition control, pre-incubate the lysate with excess free cAMP for 30 minutes before adding the beads.
-
Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant (flow-through). Wash the beads 3-5 times with 10 bed volumes of ice-cold Wash Buffer.[6]
-
Elution: Add 1-2 bed volumes of Elution Buffer to the beads and incubate for 30 minutes at 4°C with gentle agitation. Pellet the beads and collect the supernatant containing the eluted proteins. Repeat the elution step for complete recovery.
Sample Preparation for Mass Spectrometry
Materials:
-
SDS-PAGE reagents
-
Coomassie stain or silver stain
-
In-gel digestion kit (e.g., with trypsin)
-
Sample buffer for mass spectrometry (e.g., 0.1% formic acid in water)
Procedure:
-
SDS-PAGE: Separate the eluted proteins by 1D SDS-PAGE. Visualize the protein bands using Coomassie or silver staining.
-
In-gel Digestion: Excise the entire lane or specific bands of interest from the gel. Perform in-gel digestion with trypsin to generate peptides.
-
Peptide Extraction and Desalting: Extract the peptides from the gel slices and desalt them using C18 ZipTips or equivalent.
-
Sample Reconstitution: Dry the purified peptides and reconstitute them in a sample buffer suitable for LC-MS/MS analysis.
LC-MS/MS Analysis and Data Processing
Procedure:
-
LC-MS/MS: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.[7][8]
-
Database Searching: Search the acquired tandem mass spectra against a relevant protein database (e.g., Swiss-Prot) using a search engine like Mascot, Sequest, or MaxQuant.
-
Protein Identification and Quantification: Identify proteins with high confidence and perform label-free or label-based quantification to determine the relative abundance of proteins in the this compound pull-down compared to the control.[9][10]
Quantitative Data Presentation
The following tables summarize representative data from studies identifying cAMP binding proteins using affinity-based chemical proteomics approaches.
Table 1: Identified cAMP-Binding Proteins in HepG2 Cell Lysate using 8-AHA-cAMP-CC *
| Protein Name | UniProt Accession | No. of Identified Peptides | No. of Assigned Spectra | Coverage (%) |
| PKA RIIα | P13861 | 15 / 14 / 12 | 20 / 18 / 16 | 35 / 33 / 29 |
| PKA RIα | P10644 | 12 / 11 / 10 | 16 / 15 / 13 | 32 / 30 / 27 |
| PKA RIIβ | P31321 | 8 / 7 / 6 | 10 / 9 / 8 | 21 / 19 / 16 |
| PKA RIβ | P31320 | 5 / 4 / 3 | 7 / 6 / 5 | 15 / 12 / 9 |
*Data adapted from a study using a photo-crosslinkable derivative of 8-AHA-cAMP. The numbers represent results from three independent experiments.
Table 2: Identified Nucleotide-Binding Proteins (Potential Off-Targets) in HepG2 Cell Lysate *
| Protein Name | UniProt Accession | No. of Identified Peptides | No. of Assigned Spectra | Coverage (%) | Alternative Competition |
| 60S ribosomal protein L6 | Q02878 | 5 / 4 / 3 | 6 / 4 / 3 | 19 / 18 / 13 | NAD, (ATP) |
| 60S ribosomal protein L18a | Q02543 | 7 / 7 / 2 | 7 / 7 / 3 | 29 / 32 / 9 | NADH, (GTP) |
| NADPH-cytochrome P450 reductase | P16435 | 3 / 3 / 2 | 3 / 4 / 3 | 6 / 8 / 7 | (GTP) |
| Guanine nucleotide-binding protein-like 3 | Q9BVP2 | 6 / 4 / 1 | 6 / 5 / 1 | 15 / 11 / 4 | GTP |
*These proteins were also identified and their binding was competed by other nucleotides, suggesting they are general nucleotide-binding proteins rather than specific cAMP interactors.
Applications in Drug Discovery
The identification of cAMP binding proteins is a critical step in understanding the mechanism of action of drugs that modulate the cAMP signaling pathway.[11]
-
Target Deconvolution: For phenotypic screens where a compound is found to modulate cAMP levels or a cAMP-dependent process, this compound can be used to identify the direct protein target(s) of the compound or its downstream effectors.
-
Off-Target Profiling: This method can be employed to assess the selectivity of drug candidates by identifying unintended interactions with other cAMP binding proteins or nucleotide-binding proteins in the proteome.[12][13][14][15]
-
Biomarker Discovery: Comparing the cAMP interactome in diseased versus healthy states can reveal novel biomarkers and therapeutic targets.
Logical Relationships in Target Identification
The process of identifying a specific drug target from a pool of captured proteins involves several logical steps to distinguish true interactors from non-specific binders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. google.com [google.com]
- 7. Mass Spectrometry-Based Proteomics Workflows in Cancer Research: The Relevance of Choosing the Right Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 9. bigomics.ch [bigomics.ch]
- 10. benthamopenarchives.com [benthamopenarchives.com]
- 11. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 13. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
Application of 2-AHA-cAMP in Studying Phosphodiesterase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in numerous cellular signaling pathways by activating downstream effectors like protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPACs).[1][2][3] The intracellular concentration of cAMP is meticulously regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[1][2][4] PDEs are a superfamily of enzymes that hydrolyze cAMP and/or cGMP, making them crucial regulators of cyclic nucleotide signaling.[5][6][7] Dysregulation of PDE activity is implicated in a wide range of diseases, including cardiovascular disorders, inflammatory diseases, and neurological conditions, making PDEs attractive targets for drug discovery.[6][8]
2-AHA-cAMP (2-(6-aminohexyl)amino-adenosine-3',5'-cyclic monophosphate) is a chemically modified analog of cAMP. It features an aminohexylamino spacer at the 2-position of the adenine ring, which allows for its covalent immobilization onto a solid support, such as agarose beads.[9][][11] This property makes this compound an invaluable tool for the study of cAMP-binding proteins, including PDEs, primarily through the technique of affinity chromatography. These application notes provide detailed protocols and data for utilizing this compound in the context of phosphodiesterase research.
Signaling Pathway
The cAMP signaling cascade begins with the activation of a G protein-coupled receptor (GPCR), which in turn activates adenylyl cyclase to convert ATP into cAMP.[3] cAMP then binds to and activates its downstream effectors. Phosphodiesterases terminate the signal by hydrolyzing cAMP to AMP.[4][12]
Caption: The cAMP signaling pathway, from receptor activation to downstream cellular response and signal termination by phosphodiesterases.
Application Notes
The primary application of this compound in studying phosphodiesterase activity is through affinity chromatography using this compound immobilized on agarose beads (this compound-Agarose).[][11] This technique is instrumental for:
-
Purification of PDEs: this compound-Agarose can be used to selectively isolate and purify PDEs from complex biological mixtures such as cell lysates or tissue homogenates.[] The immobilized cAMP analog acts as a bait, binding to the active site of PDEs. After washing away non-specifically bound proteins, the purified PDE can be eluted.
-
Studying PDE-Inhibitor Interactions: Affinity chromatography can be employed to investigate the binding of inhibitors to PDEs. In a competitive binding setup, a cell lysate containing a PDE of interest is pre-incubated with a potential inhibitor before being applied to the this compound-Agarose column. If the inhibitor binds to the active site of the PDE, it will prevent the enzyme from binding to the immobilized cAMP analog, and the PDE will be found in the flow-through fraction. This method can be used to screen for and characterize PDE inhibitors.
-
Identification of Novel cAMP-Binding Proteins: By using this compound-Agarose with cell or tissue lysates, researchers can identify and isolate novel proteins that bind to cAMP, which may include previously uncharacterized PDEs or other regulatory proteins.
Data Presentation
| Inhibitor | Target PDE Family | Reported IC50 (µM) |
| IBMX (3-isobutyl-1-methylxanthine) | Broad-spectrum (PDE3, PDE4, PDE5) | 28.6 - 184.5[13] |
| Rolipram | PDE4 | ~0.1[13] |
| Sildenafil | PDE5 | ~0.1[13] |
| Cilostamide | PDE3B | 2.6[14] |
| Zardaverine | PDE3B | 29.4[14] |
| PF-05180999 | PDE2A | N/A (noted as a potent inhibitor)[13] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Experimental Protocols
Protocol 1: Purification of Phosphodiesterases using this compound-Agarose
This protocol describes the general procedure for isolating PDEs from a cell lysate using affinity chromatography.
Materials:
-
This compound-Agarose slurry (e.g., from BIOLOG Life Science Institute or BOC Sciences)[9][]
-
Cell lysate containing the PDE of interest
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitor cocktail)
-
Wash Buffer (e.g., Lysis Buffer with 300-500 mM NaCl)
-
Elution Buffer (e.g., Lysis Buffer containing 10-50 mM cAMP or cGMP, or a high salt concentration like 1-2 M NaCl)
-
Chromatography column
-
Collection tubes
Workflow Diagram:
Caption: Workflow for PDE purification using this compound-Agarose affinity chromatography.
Procedure:
-
Column Preparation:
-
Gently swirl the this compound-Agarose slurry to ensure it is homogenous.
-
Transfer an appropriate amount of the slurry to an empty chromatography column.
-
Allow the agarose to settle, and drain the storage buffer.
-
-
Equilibration:
-
Wash the column with 5-10 column volumes of Lysis Buffer to equilibrate the resin.
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to remove insoluble material.
-
Apply the clarified lysate to the equilibrated column. The flow rate should be slow to allow for efficient binding of the PDE to the resin.
-
-
Incubation:
-
For enhanced binding, the lysate can be recirculated over the column for 1-2 hours, or the column can be sealed and incubated with the lysate in a batch-wise manner with gentle agitation at 4°C.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the protein content of the flow-through (e.g., by measuring absorbance at 280 nm) until it returns to baseline.
-
-
Elution:
-
Elute the bound PDE from the column using Elution Buffer.
-
Competitive Elution: Use Lysis Buffer containing a high concentration of free cAMP or cGMP (e.g., 10-50 mM). The free cyclic nucleotide will compete with the immobilized this compound for binding to the PDE's active site, thus releasing the enzyme from the resin.
-
High Salt Elution: Use a high concentration of NaCl (e.g., 1-2 M) to disrupt the ionic interactions between the PDE and the resin.
-
-
Collect the eluate in fractions.
-
-
Analysis:
-
Analyze the collected fractions for the presence of the purified PDE using methods such as SDS-PAGE, Western blotting, or a PDE activity assay.
-
Principle of Competitive Elution
The following diagram illustrates the principle of competitive elution, which is a common method for releasing the target protein from the affinity resin.
Caption: Principle of competitive elution in affinity chromatography.
Conclusion
This compound is a powerful tool for researchers studying phosphodiesterases and other cAMP-binding proteins. Its primary application as an immobilized ligand in affinity chromatography enables the efficient purification of PDEs and facilitates the investigation of enzyme-inhibitor interactions. The protocols and data provided in these application notes offer a foundation for integrating this valuable reagent into PDE research and drug discovery workflows.
References
- 1. Visualization and bibliometric analysis of cAMP signaling system research trends and hotspots in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Structure-Based Discovery of PDEs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. This compound BIOLOG Life Science Institute [biolog.de]
- 11. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 12. researchgate.net [researchgate.net]
- 13. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Identification of Novel cAMP Effectors Using 2-AHA-cAMP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of cellular responses to external stimuli.[1][2][3] The binding of hormones and neurotransmitters to G protein-coupled receptors (GPCRs) often triggers the activation of adenylyl cyclase, which synthesizes cAMP from ATP.[4][2][3] The cellular effects of cAMP are carried out by a diverse set of effector proteins. While protein kinase A (PKA) was long considered the primary effector, it is now known that cAMP also directly regulates other proteins, including Exchange Proteins Activated by cAMP (Epac) and cyclic nucleotide-gated (CNG) ion channels.[2][5] The identification of the complete repertoire of cAMP-binding proteins, or the "cAMP interactome," is crucial for a full understanding of its signaling pathways and for developing novel therapeutics.
This application note details a chemical proteomics strategy to identify novel cAMP effectors using 2-(6-aminohexanoic acid)-amino-cAMP (2-AHA-cAMP), a cAMP analog functionalized with a linker arm.[6][7][8] This probe can be immobilized on a solid support to create an affinity resin for the selective capture of cAMP-binding proteins from complex biological samples. The enriched proteins are subsequently identified and quantified using mass spectrometry (MS), providing a powerful workflow for discovering previously unknown cAMP effectors.
cAMP Signaling Pathway Overview
The canonical cAMP signaling cascade begins with the activation of a GPCR, leading to the production of cAMP, which then binds to and modulates the activity of its downstream effectors to elicit a cellular response.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 6. This compound BIOLOG Life Science Institute [biolog.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting non-specific binding in 2-AHA-cAMP chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in 2-AHA-cAMP chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound chromatography and what is it used for?
A1: this compound (2-(6-aminohexyl)amino-adenosine-3',5'-cyclic monophosphate) agarose is an affinity chromatography resin used to purify and study proteins that bind to cyclic AMP (cAMP), such as cAMP-dependent protein kinase (PKA), phosphodiesterases, and other cAMP-responsive proteins.[1][2] The this compound ligand is immobilized onto an agarose matrix, allowing for the specific capture of these target proteins from complex mixtures like cell lysates.[2]
Q2: What are the common causes of non-specific binding in this compound chromatography?
A2: Non-specific binding in affinity chromatography can arise from several factors:
-
Hydrophobic Interactions: Proteins can non-specifically adhere to the agarose matrix or the spacer arm connecting the this compound ligand to the matrix, especially if these components have hydrophobic characteristics.[3][4]
-
Ionic Interactions: Proteins with charged surfaces can interact with oppositely charged groups on the matrix.
-
Insufficient Washing: Inadequate washing steps may not effectively remove proteins that are weakly bound to the resin or to other proteins.[5]
-
High Protein Concentration: Overloading the column with a highly concentrated sample can increase the likelihood of protein aggregation and non-specific binding.
-
Contaminants in the Sample: The presence of DNA, lipids, and other cellular debris in the lysate can contribute to non-specific interactions.
Troubleshooting Guides
Below are common issues encountered during this compound chromatography and step-by-step guides to resolve them.
Issue 1: High background of non-specific proteins in eluted fractions.
This is a frequent problem that can obscure the identification of true cAMP-binding proteins.
Caption: Troubleshooting workflow for high non-specific background.
1. Optimizing Wash Buffer Composition
The composition of the wash buffer is critical for removing non-specifically bound proteins. Below is a table summarizing common additives and their recommended concentration ranges.
| Additive | Recommended Concentration | Purpose | Citation |
| Salt (NaCl or KCl) | 150 - 500 mM | Disrupts ionic interactions. | |
| Non-ionic Detergent (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions. | |
| Competitive Nucleotide (e.g., 5'-AMP, ADP) | 1 - 10 mM | Elutes proteins that non-specifically bind to the nucleotide structure. | [1] |
| Glycerol | 5 - 20% (v/v) | Stabilizes proteins and can reduce non-specific interactions. |
Experimental Protocol: Optimizing Wash Conditions
-
Prepare a set of wash buffers with varying concentrations of salt (e.g., 150 mM, 300 mM, 500 mM NaCl) while keeping other components constant.
-
Perform parallel affinity purification experiments with your protein lysate.
-
After the binding step, wash each column with one of the prepared wash buffers. A recommended wash volume is 10-20 column volumes.
-
Elute the bound proteins using a standard elution buffer (e.g., a gradient of 0-40 mM cAMP).[1]
-
Analyze the eluted fractions by SDS-PAGE and Western blotting for your target protein and known non-specific binders (e.g., actin, tubulin).[3][4]
-
Compare the purity of the target protein across the different wash conditions to identify the optimal buffer composition.
Issue 2: Low yield of the target protein.
Low recovery of your target protein can be due to several factors, including issues with the binding conditions or overly harsh elution.
Caption: Troubleshooting workflow for low target protein yield.
1. Optimizing Elution Conditions
The goal of elution is to disrupt the specific interaction between the target protein and the immobilized ligand without denaturing the protein.[6]
| Elution Method | Eluting Agent | Concentration Range | Comments | Citation |
| Competitive Elution | cAMP | Gradient up to 40 mM | Specific elution, preserves protein activity. | [1] |
| Sp-cAMPS or Rp-cAMPS | Gradient up to 40 mM | Hydrolysis-resistant analogs, useful for phosphodiesterases. | [1] | |
| Non-Specific (pH) | Glycine-HCl | pH 2.5-3.0 | Effective but may denature sensitive proteins. Neutralize fractions immediately. | [6][7] |
| Chaotropic Agents | Urea | Up to 8 M | Used for very strong interactions, often denaturing. Also used for resin regeneration. | [1] |
Experimental Protocol: Elution Optimization
-
After binding and washing, divide the resin into equal aliquots.
-
Elute each aliquot with a different elution buffer (e.g., varying concentrations of cAMP, or a low pH buffer).
-
Collect the eluted fractions and immediately neutralize if using a low pH buffer by adding 1/10th volume of a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).[6][7]
-
Analyze the eluted fractions by SDS-PAGE and a functional assay (if available) to determine the condition that gives the highest yield of active protein.
Issue 3: Resin Clogging or Reduced Flow Rate.
This issue is typically caused by particulate matter in the sample or viscosity.
-
Clarify the Sample: Centrifuge the lysate at a higher speed (e.g., >15,000 x g) for 30-60 minutes at 4°C. Filter the supernatant through a 0.45 µm or 0.22 µm filter before applying it to the column.
-
Reduce Viscosity: If the lysate is highly viscous due to nucleic acids, incubate it with DNase I (e.g., 5 µg/mL) and MgCl₂ (1 mM) on ice for 15-30 minutes.
-
Optimize Flow Rate: Load the sample at a slower flow rate (e.g., 50-200 µl/min) to prevent compaction of the resin bed.[1]
Resin Regeneration Protocol
Proper regeneration of the this compound agarose resin is crucial for maintaining its binding capacity and for reproducible results.
-
Wash the column with 10 column volumes of a high salt buffer (e.g., binding buffer containing 1 M NaCl) to remove any remaining proteins.
-
Elute with a strong chaotropic agent. Wash the column with 5-10 column volumes of 8 M urea.[1]
-
Alternatively, use a high concentration of the free ligand. Wash with a buffer containing up to 100 mM cAMP.[1]
-
Re-equilibrate the column with 10-20 column volumes of the starting/binding buffer until the pH and conductivity are stable.
-
For long-term storage, keep the resin at 4-8°C in a buffer containing a bacteriostatic agent like 0.1% sodium azide.[1]
Signaling Pathway Context
The following diagram illustrates the canonical cAMP signaling pathway, which is the context in which this compound affinity chromatography is often applied to study components like PKA.
Caption: Simplified cAMP signaling pathway leading to PKA activation.
References
- 1. biolog.de [biolog.de]
- 2. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 3. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 4. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Optimizing Elution Conditions for 2-AHA-cAMP Affinity Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the elution conditions in 2-AHA-cAMP affinity purification. This guide addresses specific issues that may be encountered during the purification of cAMP-binding proteins, such as Protein Kinase A (PKA), Exchange Protein directly activated by cAMP (EPAC), and phosphodiesterases (PDEs).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound affinity purification?
A1: this compound is an analog of cyclic adenosine monophosphate (cAMP) that is immobilized onto an agarose resin.[1][2][3][4][5] This resin selectively binds proteins that have a natural affinity for cAMP, such as PKA, EPAC, and PDEs. The target protein binds to the this compound ligand, while other cellular proteins are washed away. The purified protein is then eluted from the resin by disrupting the interaction between the protein and the immobilized ligand.
Q2: What are the common methods for eluting my target protein from the this compound resin?
A2: The two primary methods for elution are:
-
Competitive Elution: A high concentration of free cAMP or a cAMP analog is introduced to compete with the immobilized this compound for binding to the target protein. This is generally a milder elution method. A cyclic nucleotide gradient of up to 40 mM can be used.[2] For more resistant proteins, the hydrolysis-resistant analogs Sp-cAMPS or Rp-cAMPS may be effective.[2]
-
pH Elution: Altering the pH of the elution buffer can change the charge distribution on the protein or the ligand, leading to the disruption of their interaction and the release of the protein. This method can be harsher and may risk denaturing the target protein.
Q3: How do I regenerate the this compound affinity column for reuse?
A3: The column can be regenerated by washing with a high concentration of cAMP (up to 100 mM) in a suitable buffer or with a denaturing agent like 8 M urea to remove any tightly bound proteins.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the elution step of this compound affinity purification.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of Target Protein in Eluate | 1. Elution conditions are too mild. | - Increase the concentration of the competitive eluent (e.g., cAMP or cGMP). A gradient up to 40 mM may be necessary.[2]- For tightly bound proteins, consider using hydrolysis-resistant cAMP analogs like Sp-cAMPS or Rp-cAMPS.[2]- If using pH elution, try a lower or higher pH, but monitor protein activity to avoid denaturation. |
| 2. Target protein has precipitated on the column. | - Elute with a buffer containing stabilizing agents such as glycerol (up to 20%) or non-ionic detergents.- Perform elution at a different temperature (e.g., room temperature instead of 4°C). | |
| 3. The affinity tag (cAMP binding site) is not accessible. | - This is less common for native proteins but could be an issue for recombinant fusion proteins. Consider purification under denaturing conditions if the protein's activity can be refolded. | |
| Presence of Contaminating Proteins in Eluate | 1. Inefficient washing. | - Increase the wash volume and/or the number of wash steps before elution.- Include low concentrations of non-ionic detergents in the wash buffer to disrupt non-specific hydrophobic interactions.- A specific wash with 1 mM 5'-AMP can help elute non-specifically bound nucleotide-dependent proteins.[2] For elution of E. coli nucleoside diphosphate kinase, a wash with 10 mM ADP/20mM MgCl2 is recommended.[2] |
| 2. Elution conditions are too harsh. | - If using a steep elution gradient, switch to a more shallow, linear gradient to better separate the target protein from contaminants.- If using pH elution, try a less extreme pH. | |
| 3. Non-specific binding of proteins to the agarose matrix. | - Pre-clear the lysate with plain agarose beads before applying it to the this compound column.- Increase the ionic strength of the binding and wash buffers (e.g., higher NaCl concentration) to reduce ionic interactions. | |
| Broad Elution Peak | 1. Slow dissociation kinetics of the protein-ligand interaction. | - Decrease the flow rate during elution to allow more time for the protein to dissociate.- Implement a "stop-flow" method where the flow is paused for several minutes after the elution buffer has entered the column. |
| 2. Protein aggregation on the column. | - Add stabilizing agents like glycerol or non-ionic detergents to the elution buffer. |
Data Presentation: Optimizing Elution of PKA R-subunit
The following table summarizes the elution efficiency of the human PKA regulatory subunit RIα (hRIα) from different cAMP analog resins using competitive elution. This data is adapted from a study by Bertinetti et al. and illustrates how different elution agents can be used to optimize recovery.
| Affinity Resin | Elution Agent (10 mM) | Protein Yield (relative to total) | Notes |
| Sp-2-AHA-cAMPS | cGMP | ~50% | A significant amount of protein remains on the resin after cAMP elution. |
| cAMP | ~50% | ||
| Sp-8-AHA-cAMPS | cGMP | ~50% | hRIα binds very tightly to this resin, and a significant portion cannot be eluted even with 10 mM cAMP. |
| cAMP | <50% | ||
| Sp-8-AEA-cAMPS | cGMP | ~100% | This resin shows superior elution properties with cGMP, allowing for mild and efficient recovery. |
| cAMP | ~0% |
Data adapted from Bertinetti, D., et al. (2009). Chemical tools selectively target components of the PKA system. BMC Chemical Biology, 9, 1.
Experimental Protocols
Protocol 1: Affinity Purification of PKA Regulatory Subunit (hRIα)
This protocol is based on the findings of Bertinetti et al. (2009) for efficient purification of the PKA R-subunit.
1. Materials:
-
Lysis Buffer: 20 mM MOPS, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.0.
-
Wash Buffer: Lysis Buffer.
-
Elution Buffer 1: 10 mM cGMP in Lysis Buffer.
-
Elution Buffer 2: 10 mM cAMP in Lysis Buffer.
-
Resin: Sp-8-AEA-cAMPS-Agarose or this compound-Agarose.
2. Procedure:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes (CV) of Lysis Buffer.
-
Sample Loading: Load the cell lysate containing the overexpressed hRIα onto the column at a flow rate of 0.5-1 mL/min.
-
Washing: Wash the column with 10-20 CV of Lysis Buffer, or until the A280 absorbance of the flow-through returns to baseline.
-
Elution:
-
Elute the bound protein with 5 CV of Elution Buffer 1 (10 mM cGMP). Collect fractions and monitor protein concentration (e.g., by A280).
-
(Optional) Subsequently, elute with 5 CV of Elution Buffer 2 (10 mM cAMP) to remove any remaining protein.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to confirm the purity and identity of the hRIα subunit.
Protocol 2: General Protocol for Elution Optimization
This protocol provides a framework for optimizing elution conditions for a novel cAMP-binding protein.
1. Materials:
-
Binding/Wash Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Elution Buffers:
-
Competitive: Binding buffer containing a gradient of cAMP (0-40 mM).
-
pH: A series of buffers with varying pH (e.g., 0.1 M Glycine-HCl from pH 4.0 to 2.5, and 0.1 M Tris-HCl from pH 8.0 to 9.5).
-
2. Procedure:
-
Binding and Washing: Perform column equilibration, sample loading, and washing as described in Protocol 1, using the appropriate Binding/Wash Buffer.
-
Elution Trials (Analytical Scale):
-
Competitive Elution Gradient: Apply a linear gradient of cAMP (0-40 mM) over 10-20 CV and collect small fractions. Analyze fractions by SDS-PAGE to determine the cAMP concentration at which the target protein elutes.
-
Stepwise pH Elution: Sequentially apply elution buffers with decreasing (or increasing) pH. Collect fractions for each pH step and analyze to find the optimal pH for elution while preserving protein integrity.
-
-
Scale-up: Once the optimal elution condition (e.g., a specific cAMP concentration or pH) is determined, perform the purification at a larger scale using a step elution with the optimized buffer.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. biolog.de [biolog.de]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
Technical Support Center: 2-AHA-cAMP-Agarose Column Regeneration
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions regarding the regeneration of 2-AHA-cAMP-agarose columns. This resource is intended for researchers, scientists, and drug development professionals utilizing affinity chromatography to purify and study cAMP-binding proteins.
Frequently Asked Questions (FAQs)
Q1: Why should I regenerate my this compound-agarose column?
Regenerating your column allows for its reuse, which is both cost-effective and efficient. Regeneration removes tightly bound proteins and contaminants, restoring the binding capacity of the agarose matrix for subsequent experiments.
Q2: What are the recommended methods for regenerating a this compound-agarose column?
There are two primary methods for regenerating your this compound-agarose column:
-
Competitive Elution: Using a high concentration of free cAMP to displace the bound proteins.
-
Denaturation: Using a strong denaturing agent like 8 M urea to unfold and remove the bound proteins.[1]
Q3: How many times can I regenerate and reuse my column?
Q4: Which regeneration method should I choose?
The choice of regeneration method depends on the nature of the bound proteins and the experimental goals.
-
Competitive elution with cAMP is a milder method that is less likely to damage the immobilized ligand. It is suitable when the bound proteins can be efficiently displaced by free cAMP.
-
8 M urea regeneration is a more stringent method used for removing very tightly bound or precipitated proteins. Care must be taken as harsh treatments can potentially affect the ligand over time.
Q5: What is the expected binding capacity of a regenerated column?
The binding capacity of a regenerated column should ideally be close to its initial capacity. However, a gradual decrease in binding capacity after multiple regeneration cycles can be expected. It is good practice to determine the dynamic binding capacity of the regenerated column to ensure it is suitable for your experimental needs.
Experimental Protocols
Protocol 1: Regeneration using 8 M Urea
This protocol is designed to remove strongly bound proteins from the this compound-agarose column using a denaturing agent.
Materials:
-
Regeneration Buffer: 8 M Urea in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Wash Buffer: A suitable buffer without urea (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Storage Buffer: 20% Ethanol in a suitable buffer to prevent microbial growth.
Procedure:
-
Wash the Column: After eluting your protein of interest, wash the column with 5-10 column volumes (CVs) of Wash Buffer to remove any remaining unbound molecules.
-
Apply Regeneration Buffer: Equilibrate the column with 2-3 CVs of Regeneration Buffer.
-
Incubate: Stop the flow and incubate the column with the Regeneration Buffer for 15-30 minutes. For very tightly bound proteins, this incubation time can be extended.
-
Wash out Urea: Wash the column with at least 10 CVs of Wash Buffer to completely remove the urea. It is crucial to remove all traces of urea as it can interfere with subsequent protein binding.
-
Re-equilibration: Equilibrate the column with 5-10 CVs of your binding buffer until the pH and conductivity of the effluent match the binding buffer.
-
Storage: If the column is not to be used immediately, wash it with 2-3 CVs of Storage Buffer and store it at 4°C.
Protocol 2: Regeneration using High Concentration of cAMP
This protocol utilizes competitive elution to gently remove bound proteins from the column.
Materials:
-
Regeneration Buffer: Up to 100 mM cAMP in your binding buffer.[1]
-
Wash Buffer: Your standard binding buffer.
-
Storage Buffer: 20% Ethanol in a suitable buffer.
Procedure:
-
Wash the Column: Following protein elution, wash the column with 5-10 CVs of Wash Buffer.
-
Apply Regeneration Buffer: Apply 2-5 CVs of the high concentration cAMP Regeneration Buffer to the column.
-
Incubate (Optional): For stronger interactions, you can stop the flow and incubate the column for 10-15 minutes.
-
Wash out free cAMP: Wash the column with 10-15 CVs of Wash Buffer to remove all the free cAMP.
-
Re-equilibration: Equilibrate the column with 5-10 CVs of your binding buffer.
-
Storage: For storage, wash the column with 2-3 CVs of Storage Buffer and keep it at 4°C.
Quantitative Data Summary
Currently, there is a lack of specific published quantitative data on the regeneration efficiency and reusability of this compound-agarose columns. The following table provides a general framework for assessing column performance post-regeneration. Researchers are encouraged to perform their own validation experiments.
| Parameter | Method for Assessment | Expected Outcome |
| Binding Capacity | Determine the dynamic binding capacity (DBC) by applying a known concentration of a standard cAMP-binding protein and measuring the amount bound before breakthrough. | A minimal decrease in binding capacity after each regeneration cycle. |
| Recovery of Target Protein | Compare the yield of purified protein from a regenerated column to that of a new column using the same sample. | Consistent recovery rates across multiple uses. |
| Purity of Eluted Protein | Analyze the eluted fractions by SDS-PAGE. | No significant increase in non-specific protein binding in the eluate. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no binding of the target protein after regeneration. | Incomplete removal of the regeneration agent (urea or free cAMP). | Increase the volume of the wash buffer used after the regeneration step. Ensure at least 10-15 column volumes are used. |
| The pH of the binding buffer is incorrect. | Verify the pH of your binding buffer. Note that phosphate buffers may not be optimal for binding.[1] | |
| The this compound ligand has been damaged or stripped from the column. | This can occur after many cycles of harsh regeneration. Consider using a milder regeneration method (competitive elution) or a new column. | |
| High backpressure during the run. | Clogged column frit due to precipitated protein or other contaminants. | Filter your sample before loading. If the column is already clogged, try back-flushing the column with regeneration buffer at a low flow rate. |
| The agarose beads have been compressed. | This can happen with excessive flow rates. Always operate the column within the manufacturer's recommended pressure and flow rate limits. | |
| Presence of contaminants in the eluted fraction. | Non-specific binding of proteins to the agarose matrix. | Increase the salt concentration (e.g., up to 500 mM NaCl) in your binding and wash buffers to reduce ionic interactions. Include a non-ionic detergent (e.g., 0.1% Triton X-100) in the wash buffer to minimize hydrophobic interactions. |
| Incomplete regeneration from a previous run. | Ensure the regeneration protocol is followed thoroughly. Consider a more stringent regeneration method if you suspect carry-over. |
Visualizations
cAMP/PKA Signaling Pathway
This diagram illustrates the canonical cAMP signaling pathway, which is often studied using this compound-agarose columns to isolate and identify key protein components like Protein Kinase A (PKA).
Caption: The cAMP/PKA signaling cascade.
Experimental Workflow: Column Regeneration
This workflow outlines the general steps for regenerating a this compound-agarose column.
Caption: Workflow for this compound-agarose column regeneration.
References
preventing degradation of 2-AHA-cAMP during experiments
Welcome to the technical support center for 2-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (2-AHA-cAMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an analog of the natural second messenger molecule, cyclic AMP (cAMP).[1][2] It is functionalized with a 6-aminohexylamino linker at the 2-position of the adenine ring, which provides a free terminal primary amino group.[1][3] This feature makes it particularly suitable for coupling to matrices for affinity chromatography, or for conjugation with fluorophores and other markers for various biochemical assays.[1][3] It also acts as an activator of cAMP-dependent protein kinase (PKA).[1][2]
Q2: What are the primary causes of this compound degradation during experiments?
A2: The degradation of cAMP analogs like this compound can be attributed to two main factors:
-
Enzymatic Degradation: The primary route of degradation for cAMP and its analogs in biological samples is hydrolysis by phosphodiesterases (PDEs).[4] PDEs are a family of enzymes that convert cAMP to the inactive 5'-AMP.[4] While some cAMP analogs are designed to be more resistant to PDEs, the susceptibility of this compound to specific PDE isoforms should be considered. A PDE-resistant form, Sp-2-AHA-cAMPS, is also available.[3]
-
Chemical Degradation: Although generally stable, chemical hydrolysis of the phosphodiester bond can occur, particularly at non-neutral pH and elevated temperatures. The stability of similar molecules has been shown to be pH-dependent, with rapid decomposition occurring at a pH greater than 6.[5]
Q3: How should I properly store this compound to ensure its stability?
A3: For long-term stability, this compound should be stored at -20°C in its lyophilized form.[3] For short-term storage, solutions should be kept frozen. It is recommended to prepare fresh solutions for each experiment or to aliquot solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I autoclave solutions containing this compound?
A4: No, autoclaving is not recommended. The high temperatures and pressures of autoclaving can lead to the hydrolysis of the phosphodiester bond and degradation of the molecule. Solutions should be filter-sterilized using a 0.22 µm filter if sterility is required.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected PKA activation.
This could be due to the degradation of this compound, leading to a lower effective concentration.
| Possible Cause | Recommended Solution |
| Enzymatic degradation by PDEs in cell lysates or culture medium. | Add a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to your experimental buffer or cell culture medium. |
| Chemical hydrolysis due to improper buffer pH. | Ensure that the pH of your buffers is maintained at or near neutral (pH 7.0-7.4). Avoid highly acidic or basic conditions. |
| Degradation from multiple freeze-thaw cycles of stock solutions. | Aliquot your this compound stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freezing and thawing. |
| Thermal degradation during long incubations at elevated temperatures. | Minimize the duration of incubations at 37°C. If long incubations are necessary, consider performing a time-course experiment to assess the stability of this compound under your specific conditions. |
Issue 2: Reduced binding capacity of this compound-agarose in affinity chromatography.
A decrease in the ability of your affinity column to bind cAMP-binding proteins may indicate degradation of the immobilized ligand.
| Possible Cause | Recommended Solution |
| Hydrolysis of the immobilized this compound due to harsh storage or regeneration conditions. | Store the this compound-agarose resin according to the manufacturer's instructions, typically at 4°C in a neutral buffer containing a bacteriostatic agent. Avoid harsh regeneration conditions with strong acids or bases. |
| Presence of PDEs in the protein sample. | Pre-treat your sample with a PDE inhibitor before loading it onto the column. |
| Non-specific binding of other proteins to the column matrix. | Include a washing step with a buffer containing a moderate salt concentration (e.g., 150-500 mM NaCl) to reduce non-specific interactions. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound under various experimental conditions.
Objective: To quantify the degradation of this compound over time at different temperatures and pH values.
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Buffers of varying pH (e.g., pH 4, 7, and 9)
-
Water baths or incubators set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Method:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in ultrapure water.
-
Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Aliquot the solutions into separate vials for each time point and temperature condition.
-
Incubate the vials at the designated temperatures.
-
-
Sample Collection:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Immediately freeze the sample at -80°C to halt any further degradation until HPLC analysis.
-
-
HPLC Analysis:
-
Thaw the samples and inject them into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer like ammonium acetate) to separate this compound from its potential degradation products.
-
Monitor the elution profile at a wavelength of 254 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the time zero sample for each condition.
-
Expected Outcome: This experiment will generate quantitative data on the stability of this compound, which can be presented in a table to compare degradation rates under different conditions.
Visualizations
Caption: Overview of the cAMP signaling pathway and potential degradation pathways for this compound.
Caption: Workflow for the experimental protocol to assess the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield of proteins from a 2-AHA-cAMP pull-down
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2-AHA-cAMP (2-azidohexylamino-cAMP) pull-down assays to isolate and identify cAMP-binding proteins.
Frequently Asked Questions (FAQs)
Q1: What is a this compound pull-down assay?
A this compound pull-down assay is an affinity purification technique used to isolate proteins that bind to the second messenger cyclic adenosine monophosphate (cAMP). In this method, this compound, a modified cAMP analog, is immobilized on a solid support (e.g., agarose beads).[1][2] When a cell lysate is incubated with these beads, cAMP-binding proteins (also known as cAMP effectors) will specifically bind to the immobilized this compound. After washing away non-specifically bound proteins, the captured proteins can be eluted and identified using methods like mass spectrometry.
Q2: What are the primary targets of a this compound pull-down?
The primary targets are proteins that have specific binding domains for cAMP. The most well-known of these are:
-
Protein Kinase A (PKA): A holoenzyme consisting of two regulatory and two catalytic subunits. cAMP binding to the regulatory subunits causes the release and activation of the catalytic subunits.[3][4][5]
-
Exchange Proteins Directly Activated by cAMP (Epac): These are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[6][7]
-
Cyclic Nucleotide-Gated (CNG) ion channels: These channels are directly gated by the binding of cyclic nucleotides, including cAMP.
-
Popeye Domain Containing (POPDC) proteins: A family of transmembrane proteins with a high affinity for cAMP.[8]
Q3: Why is this compound used instead of native cAMP?
Native cAMP is not suitable for direct immobilization onto a solid support without losing its ability to bind to its target proteins. This compound has a hexylamino linker at the 2-position of the adenine ring, which allows it to be covalently coupled to a matrix like agarose beads while leaving the critical regions for protein interaction accessible.[1][2]
Q4: What are the critical controls for a this compound pull-down experiment?
To ensure the specificity of the identified protein interactions, several controls are essential:
-
Beads-only control: Incubating the cell lysate with unconjugated agarose beads to identify proteins that bind non-specifically to the matrix itself.
-
Competition control: Pre-incubating the cell lysate with an excess of free cAMP before adding the this compound beads. This should prevent the specific binding of cAMP effectors to the beads.
-
Non-specific ligand control: Using beads coupled to a molecule that is structurally similar to the linker but does not have the cAMP moiety to control for interactions with the linker arm.
Troubleshooting Guide: Low Protein Yield
Low yield of target proteins is a common issue in pull-down assays. The following table outlines potential causes and solutions to improve the yield of your this compound pull-down experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no target protein in the eluate | 1. Inefficient cell lysis and protein extraction: The target protein is not being efficiently released from the cells. | - Optimize the lysis buffer. Consider using buffers with different detergent compositions (e.g., NP-40, Triton X-100, CHAPS) and salt concentrations.[9] - Include mechanical disruption methods like sonication or douncing after adding the lysis buffer. - Ensure the lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.[10] |
| 2. Low expression of the target protein: The protein of interest is present at very low levels in the cell lysate. | - Use a larger amount of starting material (more cells or tissue). - If possible, use a cell line known to express high levels of the target protein or consider overexpression systems. | |
| 3. Inefficient binding to the this compound beads: The target protein is not binding effectively to the affinity matrix. | - Ensure the binding buffer conditions are optimal for the protein-cAMP interaction (pH, ionic strength). A common starting point is a buffer at physiological pH (7.2-7.6) with moderate salt (100-150 mM NaCl). - Increase the incubation time of the lysate with the beads (e.g., overnight at 4°C) with gentle rotation. - Check the integrity of the this compound beads; they may have degraded over time or with improper storage. | |
| 4. Target protein is lost during wash steps: The washing conditions are too stringent, causing the dissociation of the specifically bound proteins. | - Reduce the number of washes or the duration of each wash. - Decrease the stringency of the wash buffer by lowering the salt or detergent concentration.[11] | |
| 5. Inefficient elution: The bound protein is not being effectively released from the beads. | - Increase the concentration of the eluting agent (e.g., free cAMP or a high salt concentration). - Increase the incubation time with the elution buffer. - Perform sequential elutions and pool the fractions. - Consider a denaturing elution buffer (e.g., SDS-PAGE sample buffer) if downstream applications do not require native protein. | |
| High background of non-specific proteins | 1. Insufficient blocking of non-specific binding sites: Proteins are binding to the agarose beads or the linker arm. | - Pre-clear the lysate by incubating it with unconjugated agarose beads before the pull-down. - Add blocking agents like BSA or salmon sperm DNA to the lysis and binding buffers. |
| 2. Inadequate washing: Non-specifically bound proteins are not being effectively removed. | - Increase the number of washes or the stringency of the wash buffer (higher salt or mild detergent concentration).[11] |
Experimental Protocols
Detailed Protocol for this compound Pull-Down
-
Preparation of Cell Lysate:
-
Harvest cells and wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails).
-
Incubate the cells on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Binding of cAMP-Binding Proteins:
-
Equilibrate the this compound agarose beads with the lysis buffer by washing them three times.
-
Add an appropriate amount of cleared cell lysate (e.g., 1-2 mg of total protein) to the equilibrated beads.
-
Incubate the lysate with the beads for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration or higher salt concentration). After the final wash, remove as much of the supernatant as possible.
-
-
Elution:
-
Competitive Elution (for native proteins): Add an elution buffer containing a high concentration of free cAMP (e.g., 10-100 mM) to the beads. Incubate for 30-60 minutes at 4°C with gentle agitation.
-
Denaturing Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie blue staining, or Western blotting with specific antibodies.
-
For protein identification, the eluted sample can be subjected to in-gel digestion followed by mass spectrometry analysis.
-
Visualizations
Signaling Pathways
Caption: Overview of the cAMP signaling pathway.
Experimental Workflow
Caption: Experimental workflow for this compound pull-down.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 3. PKA Signaling → Area → Sustainability [lifestyle.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 8. researchgate.net [researchgate.net]
- 9. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
minimizing background signal with fluorescent 2-AHA-cAMP
Welcome to the technical support center for fluorescent 2-aminohexylamino-cAMP (2-AHA-cAMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal and optimize the use of fluorescent this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescent this compound and what is it used for?
Fluorescent this compound is an analog of the natural signaling molecule cyclic adenosine monophosphate (cAMP) that has been chemically modified with a fluorescent dye. This allows for the direct visualization and tracking of cAMP dynamics within living cells in real-time. It is a valuable tool for studying cAMP-mediated signaling pathways, protein kinase A (PKA) activation, and for screening compounds that modulate these pathways.
Q2: What are the common sources of high background signal in experiments with fluorescent this compound?
High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components such as NADH, flavins, and lysosomes, or from components of the cell culture medium like phenol red.
-
Non-specific binding: The fluorescent this compound molecule may bind to cellular structures or surfaces in a non-specific manner.
-
Excess unbound probe: Insufficient washing can leave a high concentration of unbound fluorescent this compound in the imaging medium, contributing to background noise.
-
Instrumental noise: Background signal can be generated by the imaging system's detector and electronics.
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the specific signal from this compound, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence from Media | Use phenol red-free imaging medium during the experiment. If possible, switch to a clear, buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) for the duration of the imaging. |
| Cellular Autofluorescence | Image cells in a spectral region where autofluorescence is minimal (typically longer wavelengths). If using a confocal microscope, spectral unmixing can be employed to separate the specific probe signal from the autofluorescence signature. |
| Excess Unbound this compound | Optimize the washing steps after incubation with the fluorescent probe. Increase the number of washes (e.g., from 2 to 4) and the duration of each wash (e.g., from 3 to 5 minutes). Ensure gentle agitation during washing. |
| Non-specific Binding | Include a blocking step before adding the fluorescent this compound. Common blocking agents include Bovine Serum Albumin (BSA) or casein. Titrate the concentration of the blocking agent to find the optimal condition. Additionally, adding a low concentration of a mild detergent like Tween-20 (e.g., 0.05%) to the wash buffer can help reduce non-specific interactions.[1] |
| Suboptimal Probe Concentration | The concentration of fluorescent this compound may be too high. Perform a concentration titration to determine the lowest effective concentration that provides a detectable signal with minimal background. |
Issue 2: Weak or No Signal
A faint or absent signal can make it impossible to detect changes in cAMP levels.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Probe Concentration | The concentration of fluorescent this compound may be too low. Increase the concentration in a stepwise manner to find the optimal signal intensity. |
| Insufficient Incubation Time | The probe may not have had enough time to enter the cells and bind to its target. Increase the incubation time and test different time points to determine the optimal duration. |
| Photobleaching | The fluorescent dye may be fading due to excessive exposure to excitation light.[2] Minimize exposure time, reduce the intensity of the excitation light using neutral density filters, and use an anti-fade mounting medium if imaging fixed cells.[3] |
| Incorrect Imaging Settings | Ensure the excitation and emission filters on the microscope are appropriate for the specific fluorophore conjugated to the this compound. Optimize the gain and exposure settings on the detector to maximize signal capture without saturating the detector. |
| Cell Health Issues | Unhealthy or dying cells may not take up the probe efficiently. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use a live/dead stain to assess cell viability. |
Quantitative Data and Recommended Starting Conditions
The optimal experimental parameters for fluorescent this compound can vary depending on the cell type, the specific fluorophore, and the imaging system. The following tables provide recommended starting conditions for optimization.
Table 1: Recommended Starting Concentrations for Fluorescent this compound
| Parameter | Live-Cell Imaging | Fixed-Cell Staining | Notes |
| Concentration Range | 1 - 10 µM | 5 - 20 µM | Start with a lower concentration and titrate up to find the optimal signal-to-noise ratio. |
| Incubation Time | 15 - 60 minutes | 30 - 90 minutes | Longer incubation times may be necessary for some cell types but can also increase background. |
| Incubation Temperature | 37°C | Room Temperature | For live-cell imaging, maintain physiological temperature. |
Table 2: Recommended Buffer Compositions for Washing and Blocking
| Buffer | Component | Concentration | Purpose |
| Wash Buffer | PBS or HBSS | 1x | Base buffer for washing. |
| Tween-20 | 0.05 - 0.1% | Mild detergent to reduce non-specific binding.[1] | |
| Blocking Buffer | PBS or HBSS | 1x | Base buffer. |
| Bovine Serum Albumin (BSA) | 1 - 5% | Protein to block non-specific binding sites.[4] | |
| Normal Goat Serum | 5 - 10% | Alternative blocking agent, particularly useful if using secondary antibodies. |
Experimental Protocols
Protocol 1: Live-Cell Imaging with Fluorescent this compound
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Culture cells to 50-70% confluency.
-
On the day of the experiment, replace the culture medium with pre-warmed, phenol red-free imaging medium or a buffered salt solution (e.g., HBSS).
-
-
Blocking (Optional but Recommended):
-
Prepare a blocking buffer (e.g., 1% BSA in HBSS).
-
Incubate the cells with the blocking buffer for 30 minutes at 37°C.
-
Gently wash the cells once with the imaging medium.
-
-
Loading with Fluorescent this compound:
-
Prepare the desired concentration of fluorescent this compound in the imaging medium.
-
Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently remove the loading solution.
-
Wash the cells 3-4 times with pre-warmed imaging medium. Each wash should be for 3-5 minutes with gentle agitation.[1]
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage, ensuring the temperature is maintained at 37°C.
-
Locate the cells using brightfield or DIC microscopy.
-
Switch to fluorescence imaging using the appropriate filter set for the fluorophore.
-
Minimize light exposure to prevent photobleaching.[2] Use the lowest possible excitation intensity and the shortest exposure time that provides a good signal.
-
Acquire images at desired time points to monitor changes in cAMP levels.
-
Visualizations
Caption: The cAMP signaling pathway and the role of fluorescent this compound.
Caption: Experimental workflow for live-cell imaging with fluorescent this compound.
Caption: Troubleshooting decision tree for high background signal.
References
Technical Support Center: Optimizing 2-AHA-cAMP Affinity Chromatography
Welcome to the technical support center for 2-AHA-cAMP affinity chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for the successful purification of cAMP-binding proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound affinity chromatography?
This compound affinity chromatography is a technique used to isolate and purify proteins that specifically bind to cyclic adenosine monophosphate (cAMP). The this compound ligand is immobilized on an agarose resin, which serves as a stationary phase to capture cAMP-dependent proteins from complex mixtures like cell lysates. This method is particularly useful for studying cAMP signaling pathways and identifying novel cAMP effectors.[1][2]
Q2: How does the 2-AHA linker improve the affinity resin?
The 2-aminohexanoic acid (2-AHA) linker is a spacer arm that positions the cAMP molecule away from the agarose bead. This spatial separation minimizes steric hindrance, making the cAMP ligand more accessible for binding to the target proteins and thereby enhancing the efficiency of the affinity capture.
Q3: What are the critical steps in this compound affinity chromatography?
The typical workflow involves four main stages:
-
Binding: The cell lysate containing the target protein is incubated with the this compound agarose resin to allow for the specific binding of cAMP-dependent proteins.
-
Washing: The resin is washed with a series of buffers to remove non-specifically bound proteins and other contaminants.
-
Elution: The specifically bound target proteins are released from the resin by disrupting the cAMP-protein interaction.
-
Regeneration: The resin is cleaned and prepared for subsequent uses.[3]
Troubleshooting Guide
This section addresses common issues encountered during this compound affinity chromatography, with a focus on optimizing the washing steps.
Issue 1: High Background of Non-Specific Proteins in Eluate
High background is often due to insufficient or inadequate washing, leading to the co-elution of contaminating proteins.
Possible Causes & Solutions:
-
Ineffective Wash Buffer Composition: The stringency of your wash buffer may be too low to disrupt non-specific interactions.
-
Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer to disrupt ionic interactions. Concentrations between 150 mM and 500 mM are often effective.[1][4]
-
Add Non-ionic Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.05% to 0.5% Tween-20 or Triton X-100) can help to minimize hydrophobic interactions.[4]
-
Competitive Wash: To remove proteins that non-specifically bind to the nucleotide structure, wash the resin with a buffer containing a non-cyclic nucleotide like 5'-AMP or ADP.[3]
-
-
Insufficient Wash Volume or Repetitions: The volume of the wash buffer or the number of wash steps may not be adequate to remove all unbound proteins.
-
Increase Wash Volume: Increase the wash volume to at least 10-20 column volumes (CV) for each wash step.
-
Increase Number of Washes: Perform additional wash steps until the protein concentration in the flow-through is negligible (as monitored by A280 absorbance).[5]
-
-
Protein Aggregation: The target protein or contaminants may be aggregating and trapping other proteins.
-
Additives: Consider adding glycerol (up to 20%) or other stabilizing agents to the lysis and wash buffers to maintain protein solubility.[4]
-
Issue 2: Low Yield of Target Protein
Low yield can occur if the target protein is lost during the wash steps or if elution is inefficient.
Possible Causes & Solutions:
-
Wash Conditions are Too Stringent: Highly stringent wash buffers can prematurely elute the target protein.[6]
-
Optimize Wash Buffer: If you suspect the target protein is being washed away, reduce the salt or detergent concentration in your wash buffer. Test a gradient of buffer conditions to find the optimal balance between purity and yield.[6]
-
Analyze Wash Fractions: Collect and analyze the wash fractions by SDS-PAGE and Western blotting to determine if the target protein is being lost.
-
-
Inefficient Elution: The elution conditions may not be strong enough to disrupt the specific interaction between the target protein and the immobilized cAMP.
-
Optimize Elution Buffer: Elution is typically achieved by competitive displacement with free cAMP. A gradient of increasing cAMP concentration (up to 40 mM) can be effective.[3] For proteins with very high affinity, a higher concentration of cAMP or the use of more potent, hydrolysis-resistant analogs like Sp-cAMPS may be necessary.[3]
-
Change Elution Strategy: In some cases, changing the pH of the elution buffer can facilitate protein release. However, this should be done with caution as it may denature the target protein.
-
Issue 3: No Protein Eluted
This issue can arise from problems with the initial binding, the integrity of the target protein, or the chromatography setup.
Possible Causes & Solutions:
-
Poor Binding of Target Protein: The target protein may not be binding to the resin efficiently.
-
Verify Protein Expression and Folding: Ensure that the target protein is correctly expressed and folded. The cAMP-binding domain must be accessible.[6]
-
Optimize Binding Buffer: Ensure the binding buffer has a physiological pH (around 7.4) and appropriate ionic strength to facilitate the specific interaction.[7] Avoid using phosphate buffers, as the phosphate group can interfere with the binding of the cyclic phosphate of cAMP.[3]
-
-
Column Clogging: The column may be clogged with cellular debris from an improperly clarified lysate.
-
Clarify Lysate: Centrifuge the cell lysate at high speed and filter it through a 0.45 µm or 0.22 µm filter before loading it onto the column.[4]
-
Experimental Protocols & Data
Table 1: Recommended Buffer Compositions for Washing Steps
| Wash Step | Buffer Component | Concentration Range | Purpose |
| Initial Wash | Tris-HCl, pH 7.4 | 20-50 mM | Maintain pH and protein stability. |
| NaCl | 100-250 mM | Remove loosely bound proteins. | |
| (Optional) EDTA | 1-5 mM | Inhibit metalloproteases. | |
| Stringent Wash | Tris-HCl, pH 7.4 | 20-50 mM | Maintain pH. |
| NaCl | 250-500 mM | Disrupt stronger ionic interactions.[4] | |
| Non-ionic Detergent (e.g., Tween-20) | 0.05-0.5% (v/v) | Reduce non-specific hydrophobic interactions.[4] | |
| Competitive Wash | Tris-HCl, pH 7.4 | 20-50 mM | Maintain pH. |
| NaCl | 150 mM | Maintain ionic strength. | |
| 5'-AMP or ADP/MgCl₂ | 1 mM (5'-AMP) or 10 mM ADP/20 mM MgCl₂ | Elute non-specifically bound nucleotide-dependent proteins.[3] |
Table 2: Elution and Regeneration Buffer Compositions
| Step | Buffer Component | Concentration | Purpose |
| Elution | Tris-HCl, pH 7.4 | 20-50 mM | Maintain pH. |
| NaCl | 100-150 mM | Maintain ionic strength. | |
| cAMP | Gradient up to 40 mM | Competitive elution of the target protein.[3] | |
| Regeneration | High Salt Buffer (e.g., 1 M NaCl) | As needed | Remove strongly bound proteins. |
| High Concentration cAMP or Urea | up to 100 mM cAMP or 8 M Urea | Strip remaining proteins from the resin.[3] |
Visualizing the Workflow and Logic
Diagram 1: Experimental Workflow for this compound Affinity Chromatography
Caption: Workflow for purifying cAMP-binding proteins.
Diagram 2: Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background.
Diagram 3: cAMP Signaling Pathway
Caption: Simplified cAMP signaling cascade.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Troubleshooting: Why Your Antibody Isn't Binding to Magnetic Beads - nanomicronspheres [nanomicronspheres.com]
- 3. biolog.de [biolog.de]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Purification and characterization of cAMP dependent protein kinase from Microsporum gypseum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of cyclic AMP- and cyclic GMP-dependent protein kinases from rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-AHA-cAMP and 2-AHA-cAMP-Agarose
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of 2-AHA-cAMP and this compound-agarose. Find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound as a free acid should be stored at -20°C.[1]
Q2: How should this compound-agarose be stored?
For extended storage periods, this compound-agarose should be kept in the refrigerator at +4 to +8°C.[2] The storage buffer should contain a bacteriostatic agent, such as 0.1% sodium azide, to prevent microbial growth.[2] It is important not to freeze the hydrated agarose resin.[3][4]
Q3: Is this compound-agarose stable at room temperature?
This compound-agarose possesses sufficient stability for chromatographic procedures at ambient temperatures and does not require special handling during shipment.[2] However, for long-term storage, refrigeration is recommended.[2]
Q4: What is the ligand density of this compound-agarose?
The ligand density is approximately 6 µmol of this compound per ml of settled gel.[2]
Q5: What is this compound-agarose used for?
This compound-agarose is utilized in affinity chromatography for the purification of various cyclic nucleotide-responsive proteins, such as protein kinases and phosphodiesterases.[][6]
Stability and Storage Data
| Compound | Form | Recommended Storage Temperature | Key Considerations |
| This compound | Free Acid | -20°C[1] | Avoid multiple freeze-thaw cycles. |
| This compound-agarose | Suspension in 30 mM Na₂HPO₄ buffer (pH 7) | +4°C to +8°C[2] | Do not freeze.[3][4] Add a bacteriostat (e.g., 0.1% sodium azide) for long-term storage.[2] Stable at room temperature for short periods (e.g., during use).[2] |
Experimental Protocols
Protocol 1: Affinity Chromatography of cAMP-Dependent Proteins using this compound-Agarose
This protocol outlines a general procedure for the purification of cAMP-binding proteins. Optimization may be required for specific applications.
1. Column Preparation:
- Allow the this compound-agarose resin to equilibrate to room temperature.
- Gently resuspend the agarose slurry.
- Pack the desired amount of resin into a suitable chromatography column.
- Equilibrate the column by washing with approximately 10 column volumes of starting buffer (e.g., a neutral pH buffer without phosphate).[2]
2. Sample Application:
- Prepare your protein solution (e.g., cell lysate) in the starting buffer.
- Clarify the sample by centrifugation or filtration to remove any particulate matter.
- Load the clarified sample onto the equilibrated column at a flow rate of 50-200 µl/min.[2]
3. Washing:
- Wash the column with the starting buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
- To remove proteins that bind non-specifically, a wash with 1 mM 5'-AMP can be performed.[2]
4. Elution:
- Elute the target protein using a cyclic nucleotide gradient up to 40 mM.[2]
- Alternatively, for specific applications like eluting phosphodiesterases, the use of hydrolysis-resistant analogs like Sp-cAMPS or Rp-cAMPS may be beneficial.[2]
5. Regeneration:
- The column can be regenerated by washing with a combination of up to 100 mM cAMP and buffer salts, or with 8 M urea.[2]
- Re-equilibrate the column with the starting buffer for future use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Target Protein | Inefficient Binding: - Incorrect buffer composition (e.g., presence of phosphate).[2] - Target protein is not folded correctly. - The binding site of the target protein is blocked. | - Use a buffer system that does not interfere with the affinity interaction; phosphate buffers may not be optimal.[2] - Ensure the protein sample is properly prepared and handled to maintain its native conformation. - Consider using a different lysis buffer or adding detergents. |
| Inefficient Elution: - Elution conditions are too mild. - The target protein has very high affinity for the ligand. | - Increase the concentration of the eluting nucleotide in a stepwise or gradient manner. - For tightly bound proteins, consider using a more potent competitor or changing the pH of the elution buffer. | |
| Degradation of this compound ligand: - Improper storage of the agarose resin. | - Ensure the resin is stored at +4 to +8°C in a buffer with a bacteriostat.[2] | |
| High Levels of Non-Specific Binding | Insufficient Washing: - The washing step was not long enough or stringent enough. | - Increase the wash volume and/or the number of washes. - Include a wash step with a low concentration of a competing nucleotide (e.g., 1 mM 5'-AMP) to remove weakly bound, non-specific proteins.[2] |
| Hydrophobic or Ionic Interactions: - The protein sample or buffer has a high salt concentration or contains components that promote non-specific interactions. | - Adjust the salt concentration of your binding and wash buffers. - Consider adding a non-ionic detergent to the buffers. | |
| Reduced Flow Rate of the Column | Clogged Column: - Particulate matter in the sample. - The agarose beads have been compressed. | - Centrifuge or filter your sample before loading it onto the column. - Do not exceed the recommended pressure for the agarose beads. Repack the column if necessary. |
Visualizations
Caption: Simplified cAMP signaling pathway.
Caption: Workflow for affinity chromatography.
Caption: Troubleshooting low protein yield.
References
how to address low binding efficiency in 2-AHA-cAMP experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during 2-AHA-cAMP pulldown experiments, with a primary focus on resolving low binding efficiency.
Troubleshooting Guide: Low Binding Efficiency
Low recovery of target proteins in a this compound pulldown assay can be attributed to several factors, ranging from sample preparation to the specifics of the affinity purification protocol. This guide provides a systematic approach to identifying and resolving these issues.
Problem Area 1: Sample Preparation and Lysate Quality
The initial quality of the cell or tissue lysate is paramount for successful enrichment of cAMP-binding proteins.
| Potential Cause | Recommended Solution | Rationale |
| Inefficient Cell Lysis | Optimize the lysis buffer by testing different detergents (e.g., NP-40, Triton X-100) and their concentrations. Ensure sufficient mechanical disruption (e.g., sonication, douncing) if necessary.[1][2][3][4] | Incomplete cell lysis will result in a lower concentration of target proteins in the starting material, directly impacting the final yield.[2] |
| Protein Degradation | Always prepare lysates on ice or at 4°C. Add a fresh protease inhibitor cocktail to the lysis buffer immediately before use.[4][5][6] | Cellular proteases released during lysis can degrade target proteins, reducing the amount available for binding.[5] |
| Dephosphorylation of Target Proteins | If studying phosphorylation-dependent interactions, include a phosphatase inhibitor cocktail in the lysis buffer.[5][6][7][8][9] | The phosphorylation state of a protein can be critical for its interaction with cAMP or other proteins in a complex. Phosphatase inhibitors preserve this post-translational modification.[6][7] |
| High Viscosity of Lysate | Increase sonication time or add DNase to the lysis buffer to shear DNA. Dilute the lysate to a lower protein concentration. | A viscous lysate can hinder the accessibility of the this compound-agarose beads to the target proteins, leading to poor binding. |
Problem Area 2: Binding Conditions
The efficiency of the interaction between this compound and its target proteins is highly dependent on the experimental conditions during the binding step.
| Potential Cause | Recommended Solution | Rationale |
| Competition from Endogenous cAMP | Consider methods to reduce endogenous cAMP levels prior to lysis, such as serum starvation of cells. Alternatively, increase the concentration of this compound-agarose beads. | High levels of endogenous cAMP will compete with the immobilized this compound for binding to target proteins, thereby reducing the pulldown efficiency.[10][11][12][13][14] |
| Suboptimal Binding Buffer Composition | The pH of the binding buffer is critical; ensure it is within the optimal range for your target protein's activity. Test different salt concentrations (e.g., 50-150 mM NaCl) to minimize non-specific ionic interactions while maintaining specific binding. Avoid using phosphate in the buffer, as it can interfere with the binding of the cyclic phosphate group of cAMP to its target.[15] | The binding affinity of proteins to their ligands is sensitive to pH and ionic strength.[16] |
| Insufficient Incubation Time or Temperature | Increase the incubation time of the lysate with the beads (e.g., overnight at 4°C). Ensure gentle but thorough mixing during incubation to keep the beads in suspension. | Binding is a time-dependent process. Insufficient incubation may not allow the interaction to reach equilibrium. |
| Steric Hindrance | The this compound has a linker attached at the 2-position of the adenine ring. If binding is still low with known cAMP binders, consider trying an alternative like 8-AHA-cAMP-agarose, which has the linker at the 8-position.[17][18][19][20][21] | The position of the linker arm can sterically hinder the binding of some proteins.[22][23][24] |
Problem Area 3: Washing and Elution
Proper washing is crucial to remove non-specifically bound proteins, while effective elution is necessary to recover the specifically bound targets.
| Potential Cause | Recommended Solution | Rationale |
| Loss of Target Protein During Washes | Reduce the number of washes or the stringency of the wash buffer (e.g., lower detergent or salt concentration). Analyze the wash fractions by Western blot to check for the presence of your target protein. | Overly stringent washing can disrupt the specific interaction between this compound and the target protein. |
| Inefficient Elution | Increase the concentration of the eluting agent (e.g., free cAMP). Perform multiple, sequential elutions and pool the fractions. Increase the elution incubation time. For phosphodiesterases, consider using more hydrolysis-resistant analogs like Sp-cAMPS or Rp-cAMPS for elution.[15] | Incomplete elution will leave the target protein bound to the agarose beads, resulting in low recovery. |
| Protein Precipitation During Elution | Elute into a buffer that contains stabilizing agents. If using a low pH elution buffer, neutralize the fractions immediately. | Changes in buffer composition during elution can cause some proteins to precipitate. |
Frequently Asked Questions (FAQs)
Q1: What are appropriate positive and negative controls for a this compound pulldown experiment?
A1:
-
Positive Controls:
-
Known cAMP-binding proteins: Use a cell line known to express high levels of a specific cAMP-binding protein, such as the regulatory subunits of Protein Kinase A (PKA R-subunits). A successful pulldown of these proteins validates that the this compound-agarose and the overall protocol are working.
-
Spiked-in control: Add a purified, known cAMP-binding protein to the lysate to confirm the binding and elution steps are efficient.
-
-
Negative Controls:
-
Beads alone: Incubate the cell lysate with unconjugated agarose beads to identify proteins that bind non-specifically to the agarose matrix.
-
Competition control: Pre-incubate the cell lysate with a high concentration of free cAMP before adding the this compound-agarose. A significant reduction in the amount of pulled-down target protein in this condition compared to the standard pulldown indicates that the binding is specific to the cAMP ligand.
-
Q2: How can I reduce non-specific binding in my this compound pulldown?
A2:
-
Pre-clearing the lysate: Incubate the lysate with unconjugated agarose beads before the pulldown to remove proteins that non-specifically bind to the beads.[25]
-
Optimize wash buffer: Increase the salt concentration (e.g., up to 500 mM NaCl) or add a small amount of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer to disrupt weak, non-specific interactions.[26][27][28]
-
Blocking: Block the agarose beads with a protein that has low affinity for the target, such as Bovine Serum Albumin (BSA), before adding the cell lysate.[26]
Q3: What is the expected protein yield from a this compound pulldown?
A3: The protein yield can vary significantly depending on the expression level of the target protein in the cell type used, the binding affinity of the protein for this compound, and the efficiency of the experimental procedure. A successful pulldown should result in a clear enrichment of the target protein in the eluate compared to the input lysate, which can be visualized by Western blotting or silver staining. For quantitative analysis, mass spectrometry-based approaches can be employed to determine the relative abundance of proteins in the pulldown compared to a control.[29][30][31][32][33]
Q4: Can the linker arm on the this compound affect binding?
A4: Yes, the linker arm can influence the binding of certain proteins. This compound has the linker attached at the 2-position of the adenine ring.[17] For some proteins, this may cause steric hindrance and prevent efficient binding. If you suspect this is an issue, especially if you fail to pull down a known cAMP-binding protein, consider using an alternative immobilized cAMP analog with the linker at a different position, such as 8-AHA-cAMP (linker at the 8-position).[18][19][20][21]
Experimental Protocols
Detailed Protocol for this compound Pulldown
This protocol provides a general framework. Optimization of specific steps may be required for your particular experimental system.
1. Cell Lysis
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with freshly added protease and phosphatase inhibitor cocktails.[4][5][7]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
2. Binding
-
Equilibrate the this compound-agarose beads with lysis buffer.
-
Incubate the desired amount of cell lysate (e.g., 1-2 mg of total protein) with the equilibrated beads (e.g., 30-50 µL of a 50% slurry) for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
3. Washing
-
Pellet the beads by centrifugation at a low speed (e.g., 500 x g for 1 minute).
-
Carefully remove the supernatant (this is the unbound fraction and can be saved for analysis).
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a slightly higher salt concentration). After the final wash, remove as much of the supernatant as possible.
4. Elution
-
Add 2-3 bead volumes of elution buffer (e.g., lysis buffer containing 10-20 mM free cAMP) to the beads.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Pellet the beads and carefully collect the supernatant containing the eluted proteins.
-
Repeat the elution step and pool the eluates for a higher yield.
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Signaling Pathways of cAMP
Cyclic AMP (cAMP) is a key second messenger that mediates cellular responses to a variety of extracellular signals. It primarily exerts its effects through two main effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).
Caption: The cAMP signaling pathway, illustrating the activation of PKA and Epac.
Experimental Workflow for this compound Pulldown
This workflow outlines the key steps in a this compound pulldown experiment, from sample preparation to analysis of the results.
Caption: A step-by-step workflow for this compound pulldown experiments.
Logical Relationships in Troubleshooting Low Binding Efficiency
This diagram illustrates the decision-making process for troubleshooting low binding efficiency, starting from the initial observation of a poor result.
Caption: A flowchart for troubleshooting low binding efficiency in this compound pulldowns.
References
- 1. mpbio.com [mpbio.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Phosphatase Inhibitor Cocktail [sigmaaldrich.com]
- 8. Protein phosphatase 1 and 2A inhibitors prolong the switch in the control of glutamate release by group I metabotropic glutamate receptors: characterization of the inhibitory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of the catalytic subunits of protein phosphatase-1 and 2A with inhibitor-1 and 2: a fluorescent study with sulfhydryl-specific pyrene maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Endogenous cAMP elevation in Brassica napus causes changes in phytohormone levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Different cAMP sources are critically involved in G protein–coupled receptor CRHR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biolog.de [biolog.de]
- 16. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 17. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. biolog.de [biolog.de]
- 20. 8-AHA-cAMP BIOLOG Life Science Institute [biolog.de]
- 21. 8-AHA-cAMP-Agarose BIOLOG Life Science Institute [biolog.de]
- 22. The effect of linker conformation on performance and stability of a two-domain lytic polysaccharide monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The effect of linker histone's nucleosome binding affinity on chromatin unfolding mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 27. Reddit - The heart of the internet [reddit.com]
- 28. Reddit - The heart of the internet [reddit.com]
- 29. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Proteome-Wide Evaluation of Two Common Protein Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 33. High-throughput quantitative top-down proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Protein-Protein Interactions: A Comparative Analysis Featuring 2-AHA-cAMP
For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying novel therapeutic targets. This guide provides an objective comparison of methodologies for PPI validation, with a special focus on the emerging utility of the photo-reactive cAMP analog, 2-azido-N6-hexyl-cAMP (2-AHA-cAMP).
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding which proteins interact, and under what conditions, is fundamental to deciphering the mechanisms of both health and disease. While numerous techniques exist to identify potential PPIs, validating these interactions with high confidence is paramount. This guide will delve into a comparative analysis of established methods alongside the innovative approach of photoaffinity labeling with this compound, providing experimental insights and data-driven comparisons to inform your research strategy.
The Rise of Chemical Probes: Introducing this compound
Traditional methods for PPI validation, such as co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) assays, have been workhorses in the field. However, they come with inherent limitations, including the potential for false positives and negatives, and challenges in capturing transient or weak interactions. Chemical probes, like this compound, offer a powerful alternative for covalently capturing and identifying interaction partners in a more native cellular context.
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. What makes this compound particularly useful for PPI studies is the incorporation of two key chemical moieties: an azido group, which can be photo-activated to form a covalent bond with nearby molecules, and a hexyl-amino linker, which can be derivatized with a reporter tag (e.g., biotin or a fluorophore) for enrichment and detection. This allows for the "trapping" of proteins that interact with cAMP-binding proteins.
Comparative Analysis of PPI Validation Methods
Choosing the right method to validate a PPI depends on various factors, including the nature of the proteins involved, the strength and transience of the interaction, and the desired level of quantitative detail. Below is a comparative overview of this compound-based photoaffinity labeling against other commonly used techniques.
| Feature | This compound Photoaffinity Labeling | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) |
| Principle | Covalent crosslinking of interacting proteins to a cAMP analog upon UV activation, followed by enrichment and identification. | Pull-down of a target protein ("bait") and its interacting partners ("prey") from a cell lysate using a specific antibody. | Interaction between a bait and prey protein in the yeast nucleus activates reporter gene expression. |
| Interaction Type | Captures both direct and indirect interactions within a signaling complex. Particularly useful for transient or weak interactions. | Primarily detects stable interactions that can withstand cell lysis and washing steps. | Detects direct, binary interactions. |
| Cellular Context | Can be performed in live cells or cell lysates, preserving the native environment. | Performed on cell lysates, which may disrupt cellular organization and weak interactions. | Interaction occurs in the yeast nucleus, which may not be the native environment for all proteins. |
| Strengths | - Covalently captures transient interactions.- Can be used in live cells.- Provides spatial information about the interaction site. | - Relatively straightforward and widely used.- Can identify endogenous protein complexes. | - High-throughput screening capabilities.- Detects novel interactions. |
| Limitations | - Requires synthesis of a specific chemical probe.- UV crosslinking can potentially damage proteins.- Off-target labeling can occur. | - Prone to false positives due to non-specific antibody binding.- May miss weak or transient interactions.- Requires a specific and high-affinity antibody. | - High rate of false positives and negatives.- Interactions are not in the native cellular context.- Post-translational modifications may differ from mammalian cells. |
Quantitative Data Presentation
While direct quantitative data for PPI validation using this compound is emerging, studies using similar cAMP analogs provide a strong indication of the type of data that can be generated. For instance, a study utilizing 8-azido-cAMP, a related photo-reactive analog, coupled with mass spectrometry, successfully identified a range of known and novel cAMP-binding proteins from cell lysates. The table below is a representative example of how such data is typically presented, showcasing the identified proteins and their respective scores.
| Protein ID | Protein Name | Mascot Score | Sequence Coverage (%) |
| P10644 | cAMP-dependent protein kinase type I-alpha regulatory subunit | 345 | 42 |
| Q13976 | cAMP-dependent protein kinase type II-alpha regulatory subunit | 287 | 35 |
| Q9Y236 | Exchange protein directly activated by cAMP 1 (EPAC1) | 198 | 28 |
| O95398 | Guanine nucleotide-binding protein G(s) subunit alpha | 154 | 21 |
This table is a representative example based on data from studies using similar photo-reactive cAMP analogs.
Experimental Protocols and Workflows
The successful application of this compound for PPI validation relies on a carefully executed experimental workflow. The following is a generalized protocol for a photoaffinity labeling experiment.
Key Experimental Protocol: Photoaffinity Labeling with this compound
1. Probe Incubation:
-
Treat live cells or cell lysates with this compound for a specified time to allow for binding to target proteins.
2. UV Crosslinking:
-
Expose the samples to UV light (typically 365 nm) to activate the azido group on this compound, inducing covalent crosslinking to interacting proteins.
3. Cell Lysis (for live-cell experiments):
-
Lyse the cells to release the protein complexes.
4. Click Chemistry:
-
Conjugate a reporter tag (e.g., biotin-alkyne or a fluorescent alkyne) to the hexyl-amino linker of the crosslinked this compound via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
5. Enrichment:
-
If a biotin tag was used, enrich the crosslinked protein complexes using streptavidin-coated beads.
6. Elution and Analysis:
-
Elute the enriched proteins and identify them using mass spectrometry (LC-MS/MS).
Visualizing the Molecular Logic
To better understand the context in which this compound functions, it is essential to visualize the cAMP signaling pathway and the experimental workflow.
Caption: The cAMP signaling pathway, initiated by ligand binding to a GPCR.
Caption: Experimental workflow for PPI validation using this compound.
Conclusion
The validation of protein-protein interactions is a cornerstone of modern biological research and drug discovery. While traditional methods like Co-IP and Y2H remain valuable, the advent of chemical probes such as this compound offers a powerful and complementary approach. Photoaffinity labeling with this compound enables the capture of transient and weak interactions within a native cellular context, providing a more dynamic and physiologically relevant picture of the cellular interactome. By carefully considering the strengths and limitations of each method, researchers can design robust validation strategies to confidently map the complex network of protein interactions that drive cellular function.
A Head-to-Head Comparison: 2-AHA-cAMP versus Sp-2-AHA-cAMPS for Affinity Purification
For researchers, scientists, and drug development professionals seeking to effectively purify cAMP-binding proteins, the choice of affinity ligand is paramount. This guide provides an objective comparison of two commonly used cAMP analogs, 2-(6-Aminohexylamino)-cAMP (2-AHA-cAMP) and Sp-2-(6-Aminohexylamino)-adenosine-3',5'-cyclic monophosphorothioate (Sp-2-AHA-cAMPS), for affinity purification applications. This comparison is supported by experimental data to aid in the selection of the optimal tool for specific research needs.
The primary intracellular receptor for the second messenger cyclic AMP (cAMP) is the cAMP-dependent protein kinase (PKA). The purification of PKA and other cAMP-binding proteins is crucial for studying their structure, function, and interactions. Both this compound and Sp-2-AHA-cAMPS are cAMP analogs that can be immobilized on a solid support, such as agarose beads, to create an affinity matrix for the capture of these proteins. The key difference between the two lies in the phosphorothioate modification of Sp-2-AHA-cAMPS, which renders it resistant to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade cAMP. This increased stability can be advantageous in experimental systems with high PDE activity.
The cAMP Signaling Pathway
The cAMP signaling cascade is a fundamental mechanism in cellular communication. It is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP from ATP.[1][2] cAMP then primarily activates PKA, which is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits.[1] The binding of cAMP to the regulatory subunits leads to the dissociation and activation of the catalytic subunits, which then phosphorylate downstream target proteins, eliciting a variety of cellular responses.[1][2]
Performance Comparison
The selection of an appropriate affinity ligand depends on factors such as binding capacity, specificity, and the efficiency of elution. Below is a summary of the available data for this compound-Agarose and Sp-2-AHA-cAMPS-Agarose.
| Feature | This compound-Agarose | Sp-2-AHA-cAMPS-Agarose |
| Ligand Structure | cAMP analog with a C6 linker at the N2 position. | Phosphorothioate derivative of this compound. |
| PDE Resistance | No | Yes |
| Ligand Density | ~6 µmol/mL of settled gel | 6 µmol/mL of settled gel |
| Protein Yield | Data not available in the reviewed literature. | 7.2 mg of PKA R-subunit per ~400 µL of agarose slurry. |
| Elution Efficiency | General protocols suggest elution with a cAMP gradient. | Efficient elution with 10 mM cGMP, with minimal protein remaining on the resin after a subsequent cAMP wash. |
| Specificity | Binds various cAMP-responsive proteins. | Binds PKA R-subunits with high specificity. Some co-elution of abundant E. coli proteins may occur. |
Experimental Data and Protocols
A key study by Bertinetti et al. (2009) provides a direct comparison of Sp-2-AHA-cAMPS with other cAMP analogs for the purification of the human PKA RIα subunit. While this study did not include this compound, it offers valuable quantitative and qualitative data for Sp-2-AHA-cAMPS.
Affinity Purification of PKA RIα using Sp-2-AHA-cAMPS-Agarose
Experimental Workflow:
Protocol:
-
Cell Lysate Preparation:
-
Bacterial cells overexpressing the PKA R-subunit are lysed in a buffer containing 20 mM MOPS pH 7, 100 mM NaCl, 1 mM β-mercaptoethanol, 2 mM EDTA, and 2 mM EGTA.
-
The crude lysate is centrifuged at 27,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Binding:
-
The supernatant from the cell lysate is incubated with the Sp-2-AHA-cAMPS-Agarose slurry (1.2 µmoles of coupled analog per 400 µL of agarose slurry) in a batch format with gentle rotation overnight at 4°C.
-
-
Washing:
-
The agarose is washed seven times with 1.25 mL of lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
The bound protein is first eluted with 1.25 mL of 10 mM cGMP in the lysis buffer with gentle rotation at 4°C for 1 hour.
-
A second elution is performed with 10 mM cAMP in the lysis buffer.
-
-
Analysis:
-
The eluted fractions are analyzed by SDS-PAGE to assess purity and by a protein assay (e.g., BCA assay) to determine the yield.
-
Results for Sp-2-AHA-cAMPS:
-
Yield: The cGMP elution from Sp-2-AHA-cAMPS agarose yielded 7.2 mg of purified PKA R-subunit from approximately 400 μL of agarose slurry.
-
Purity and Elution Efficiency: SDS-PAGE analysis showed that a highly pure PKA R-subunit was obtained in the cGMP elution fraction. A subsequent wash with cAMP eluted only a small additional amount of the target protein, indicating that the cGMP elution was highly efficient.
Conclusion
Both this compound and Sp-2-AHA-cAMPS are valuable tools for the affinity purification of cAMP-binding proteins.
-
Sp-2-AHA-cAMPS offers the distinct advantage of being resistant to phosphodiesterase activity, which can be critical when working with cell or tissue lysates that have high PDE levels. The available experimental data demonstrates its high binding capacity and efficient elution of PKA R-subunits, yielding a significant amount of pure protein.
-
This compound is a more traditional affinity ligand for this purpose. While direct comparative yield data was not found in the context of this review, its utility in purifying cAMP-binding proteins is well-established. It may be a suitable and cost-effective option for systems with low PDE activity or when PDE resistance is not a primary concern.
For researchers requiring high yields of purified PKA and working with complex biological samples, the experimental evidence suggests that Sp-2-AHA-cAMPS-Agarose is a superior choice due to its proven high yield and efficient elution characteristics, in addition to its inherent PDE resistance. However, for less demanding applications, this compound-Agarose remains a viable alternative. The ultimate choice will depend on the specific experimental goals, the nature of the biological sample, and budget considerations.
References
A Researcher's Guide to Validating Novel cAMP Binding Proteins Identified by 2-AHA-cAMP
For researchers, scientists, and drug development professionals, the identification of novel protein-small molecule interactions is a critical step in understanding cellular signaling and discovering new therapeutic targets. The chemical probe 2-azidohexylamino-cAMP (2-AHA-cAMP) has emerged as a valuable tool for capturing previously unknown cyclic AMP (cAMP) binding proteins. However, rigorous validation of these initial findings is paramount. This guide provides a comparative overview of key methodologies for validating putative cAMP binding proteins, complete with experimental protocols and quantitative data to inform your selection of the most appropriate techniques.
Introduction to this compound-Based Discovery
This compound is an analog of the natural second messenger cAMP. It features a reactive amino group that allows for its immobilization onto a solid support, such as agarose beads.[1] This creates an affinity chromatography matrix that can be used to "pull down" proteins from a cell lysate that bind to cAMP.[2] The bound proteins can then be identified using mass spectrometry, revealing both known and potentially novel cAMP interactors.
While powerful, this pull-down approach is a discovery method, and its findings must be validated to confirm a direct and specific interaction between the identified protein and cAMP. The following sections compare common validation techniques, offering both theoretical and practical insights to guide your experimental design.
Comparison of Validation Methodologies
The validation of a novel cAMP binding protein requires a multi-faceted approach, often combining biochemical and biophysical methods to confirm the interaction and quantify its parameters. The choice of method will depend on factors such as the availability of purified protein, the required throughput, and the specific questions being asked about the interaction.
| Feature | Pull-Down Assay (with free cAMP) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Principle | Competitive elution from this compound agarose with free cAMP. | Measures the heat change upon binding of two molecules.[3] | Detects changes in refractive index caused by binding at a sensor surface.[1] | Measures the movement of molecules in a temperature gradient, which changes upon binding.[4] |
| Interaction Environment | In vitro (from cell lysates or with purified components) | In vitro (requires purified components) | In vitro (requires one purified and immobilized component) | In vitro (requires one fluorescently labeled or intrinsically fluorescent component) |
| Quantitative Data | Semi-quantitative (Yes/No binding) | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[5] | Dissociation constant (Kd), association rate (kon), dissociation rate (koff).[1] | Dissociation constant (Kd).[6] |
| Sample Consumption | High (lysate), Moderate (purified protein) | High (requires mg quantities of purified protein) | Low (requires µg quantities of purified protein) | Very Low (requires µg quantities of purified protein) |
| Throughput | Low to Medium | Low | Medium to High | High |
| Labeling Requirement | None (for bait), Tag for prey detection (e.g., antibody) | None | None | One binding partner needs to be fluorescently labeled (or have intrinsic fluorescence). |
| Key Advantage | Good for initial confirmation of interaction in a complex mixture. | Provides a complete thermodynamic profile of the interaction.[3] | Provides real-time kinetic data.[1] | Low sample consumption and tolerance to complex liquids.[7] |
| Key Disadvantage | Prone to non-specific binding, not highly quantitative. | Requires large amounts of highly purified, soluble protein. | Immobilization of one partner may affect its binding activity. | Requires labeling which can potentially interfere with the interaction. |
Quantitative Data Presentation: PKA as a Model
To illustrate the data obtained from different validation methods, the following table presents reported binding affinities for the well-characterized interaction between cAMP and its primary effector, Protein Kinase A (PKA).
| Method | Ligand | Protein | Dissociation Constant (Kd) | Reference |
| SPR | GST-RIIβ (phospho) | PKA C-subunit | 89 nM | [8] |
| SPR | GST-RIIβ (non-phospho) | PKA C-subunit | 197 nM | [8] |
| Focal Molography | 6-AH-cAMP | PKA-R | ~100-200 nM (in buffer) | [9] |
| Focal Molography | 8-AHA-cAMP | PKA-R | ~100-300 nM (in buffer) | [9] |
| Focal Molography | 6-AH-cAMP | PKA-R | ~200-400 nM (in 50% human serum) | [9] |
| Focal Molography | 8-AHA-cAMP | PKA-R | ~100-200 nM (in 50% human serum) | [9] |
Note: The specific experimental conditions, such as buffer composition and temperature, can influence the measured binding affinities. It is crucial to maintain consistent conditions when comparing data from different techniques.
Mandatory Visualizations
cAMP Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway, providing context for the importance of identifying all cellular components that interact with this crucial second messenger.
Caption: The cAMP signaling pathway.
Experimental Workflow: From Discovery to Validation
This diagram outlines the general workflow for identifying novel cAMP binding proteins using this compound and subsequent validation.
Caption: Workflow for discovery and validation.
Experimental Protocols
This compound Pull-Down Assay and Mass Spectrometry Sample Preparation
This protocol describes the initial pull-down experiment to identify putative cAMP binding proteins.
Materials:
-
This compound Agarose beads[2]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 50 mM cAMP in wash buffer, or SDS-PAGE sample buffer)
-
Spin columns
-
End-over-end rotator
-
Mass spectrometer and reagents for protein digestion (e.g., trypsin) and analysis.[10]
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.
-
Bead Equilibration: Wash the this compound agarose beads with wash buffer according to the manufacturer's instructions.
-
Binding: Incubate the clarified cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. For mass spectrometry, elution with SDS-PAGE sample buffer is common. For validation with a specific antibody (Western blot), competitive elution with a high concentration of free cAMP can be used.
-
Sample Preparation for Mass Spectrometry:
-
Run the eluate on an SDS-PAGE gel.
-
Excise the entire lane or specific bands of interest.
-
Perform in-gel digestion with trypsin.
-
Extract the resulting peptides and desalt them using a C18 column.
-
Analyze the peptides by LC-MS/MS.[11]
-
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the mass spectra by searching against a protein database.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3]
Materials:
-
ITC instrument
-
Purified candidate protein (in the cell)
-
cAMP solution (in the syringe)
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the purified protein and the cAMP solution against the same buffer to minimize heats of dilution.[3]
-
Concentration Determination: Accurately determine the concentrations of the protein and cAMP solutions.
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Titration: Load the protein solution into the sample cell and the cAMP solution into the injection syringe. Perform a series of injections of the cAMP solution into the protein solution.
-
Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
Surface Plasmon Resonance (SPR)
SPR measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface.[1]
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Purified candidate protein (for immobilization)
-
cAMP solution (as analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the purified candidate protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of cAMP over the sensor chip surface.
-
Data Acquisition: Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regeneration: After each cAMP injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
Data Analysis: Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).[1]
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding.[4]
Materials:
-
MST instrument
-
Fluorescent labeling kit (if the protein is not intrinsically fluorescent)
-
Purified candidate protein
-
cAMP solution
-
Capillaries
-
Assay buffer
Procedure:
-
Protein Labeling: If necessary, label the purified protein with a fluorescent dye according to the manufacturer's protocol.
-
Sample Preparation: Prepare a series of dilutions of the unlabeled cAMP. Mix each dilution with a constant concentration of the fluorescently labeled protein.
-
Measurement: Load the samples into capillaries and place them in the MST instrument. The instrument will measure the thermophoretic movement of the labeled protein at each cAMP concentration.
-
Data Analysis: Plot the change in thermophoresis against the cAMP concentration and fit the data to a binding curve to determine the Kd.[6]
Conclusion
The identification of novel cAMP binding proteins using this compound is a powerful approach for expanding our understanding of cAMP-mediated signaling. However, the true biological significance of these findings can only be realized through rigorous validation. By employing a combination of the techniques outlined in this guide, researchers can confidently confirm direct interactions, quantify binding parameters, and pave the way for further functional characterization of these newly discovered components of the cAMP interactome.
References
- 1. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 3. news-medical.net [news-medical.net]
- 4. Measuring the KD of Protein-Ligand Interactions Using Microscale Thermophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring the K D of Protein–Ligand Interactions Using Microscale Thermophoresis | Springer Nature Experiments [experiments.springernature.com]
- 7. Microscale Thermophoresis (MST) - Profacgen [profacgen.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the cAMP Interactome: A Comparative Guide to Mass Spectrometry Analysis of Proteins Eluted from 2-AHA-cAMP
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a pivotal second messenger, orchestrating a vast array of physiological processes. The ability to identify and quantify the proteins that interact with cAMP is paramount to understanding its role in health and disease, and for the development of novel therapeutics. This guide provides a comprehensive comparison of affinity purification using 2-azido-N6-hexyladenosine-cAMP (2-AHA-cAMP) coupled with mass spectrometry for the analysis of cAMP-binding proteins, alongside alternative methodologies. We present supporting data, detailed experimental protocols, and visual workflows to empower researchers in their quest to decipher the cAMP signalosome.
The Central Role of cAMP Signaling
The cAMP signaling pathway is initiated by the activation of adenylyl cyclases, which catalyze the conversion of ATP to cAMP.[1] This elevation in intracellular cAMP is then interpreted by a host of effector proteins. The most well-known of these are Protein Kinase A (PKA), Exchange Proteins Activated by cAMP (EPACs), and cyclic nucleotide-gated (CNG) ion channels. The specificity of cellular responses to cAMP is achieved through the spatial and temporal regulation of these interactions within distinct subcellular compartments.[2] Understanding the composition of these localized cAMP signaling hubs is a key challenge in cell biology.
Identifying cAMP-Binding Proteins: A Comparative Overview
Several techniques are available to enrich and identify cAMP-binding proteins. Affinity chromatography using immobilized cAMP analogs is a powerful and widely used approach. Here, we compare this compound with other common methods.
| Feature | This compound Affinity Chromatography | 8-N3-cAMP Photoaffinity Labeling | Immunoprecipitation of cAMP Effectors |
| Principle | Reversible binding of proteins to cAMP analog immobilized on a resin. | Covalent crosslinking of proteins to a photoreactive cAMP analog upon UV irradiation. | Antibody-based capture of known cAMP-binding proteins and their interaction partners. |
| Advantages | - Elution of intact protein complexes.- Amenable to quantitative proteomics.- Potentially captures a broad range of cAMP binders. | - Covalently captures both high and low-affinity interactors.- Can identify transient interactions. | - High specificity for the target protein.- Can be used to study interactions in a native cellular context. |
| Disadvantages | - May miss transient or low-affinity interactions.- Non-specific binding can be a challenge.- Elution conditions need careful optimization. | - UV crosslinking can damage proteins.- Can be difficult to identify the precise crosslinking site.- Requires synthesis of a specialized probe. | - Limited to known cAMP-binding proteins for which good antibodies exist.- May not capture the entire cAMP interactome. |
| Typical Downstream Analysis | LC-MS/MS of eluted proteins. | Gel electrophoresis followed by in-gel digestion and MS analysis of labeled proteins. | Western blotting or LC-MS/MS of co-immunoprecipitated proteins. |
Performance Comparison of cAMP Affinity Probes
A key consideration in affinity purification is the choice of the immobilized cAMP analog. Different analogs can exhibit distinct specificities and efficiencies in capturing cAMP-binding proteins. While comprehensive, direct quantitative comparisons are limited in the literature, some studies provide valuable insights. For instance, a study utilizing various cAMP-capture compounds revealed that different analogs, including those based on this compound and 8-AHA-cAMP, can capture distinct subsets of nucleotide-binding proteins.
The table below presents a selection of proteins identified using an 8-AHA-cAMP affinity matrix from a HepG2 cell lysate, as an illustrative example of the types of proteins that can be captured. It is important to note that the protein profile captured by a this compound matrix may differ.
| Protein Name | UniProt/Swiss-Prot Accession | Function |
| cAMP-dependent protein kinase type I-α regulatory subunit | P09456 | PKA regulatory subunit |
| cAMP-dependent protein kinase type II-α regulatory subunit | P12368 | PKA regulatory subunit |
| cGMP-dependent protein kinase 2 | Q64595 | cGMP-dependent protein kinase |
| Potassium/sodium hyperpolarization-activated cyclic nucleotide-gated channel 1 | Q9JKB0 | Ion channel |
| Rap guanine nucleotide exchange factor 4 | Q9Z1C7 | EPAC family protein |
This table is adapted from a study using an 8-AHA-cAMP derivative and serves as an example of the types of proteins that can be identified. The specific proteins and their abundances will vary depending on the cell type, experimental conditions, and the specific cAMP analog used.
Experimental Workflow and Protocols
The successful identification of cAMP-binding proteins using this compound affinity purification coupled with mass spectrometry relies on a well-defined experimental workflow.
References
A Comparative Analysis of cAMP Analog Binding Affinity to Protein Kinase A (PKA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various cyclic adenosine monophosphate (cAMP) analogs to Protein Kinase A (PKA). The selection of an appropriate cAMP analog is critical for accurately dissecting PKA-mediated signaling pathways and for the development of targeted therapeutics. This document summarizes key quantitative binding data, details relevant experimental methodologies, and provides visual representations of the underlying molecular and experimental processes.
Introduction to PKA and cAMP Analogs
Cyclic AMP is a ubiquitous second messenger that regulates a multitude of cellular processes primarily through the activation of PKA. The PKA holoenzyme exists as an inactive tetramer composed of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, the C subunits are released and become catalytically active. There are two major isoforms of the R subunit, RI and RII, each with α and β subtypes, which exhibit different affinities for cAMP and its analogs.
cAMP analogs are synthetic derivatives of cAMP designed to have modified properties, such as increased resistance to hydrolysis by phosphodiesterases (PDEs) or selective binding to PKA isoforms. These analogs are broadly classified into two main categories: agonists, which activate PKA, and antagonists, which inhibit PKA activation by cAMP. The most common modifications are made at the C2, C6, and C8 positions of the adenine ring, the ribose 2'-hydroxyl group, or the cyclic phosphate moiety. Modifications at the phosphate group, creating phosphorothioate derivatives, result in the diastereomers Sp-cAMPS (an agonist) and Rp-cAMPS (an antagonist).
Quantitative Comparison of Binding Affinities
The binding affinity of cAMP analogs to PKA is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following table summarizes the reported Kd values for several common cAMP analogs to the RI and RII regulatory subunits of PKA.
| cAMP Analog | PKA Subunit | Binding Affinity (Kd) | Comments |
| cAMP | RIα | ~100-300 nM | The natural ligand for PKA. |
| RIIα | ~1-2 µM | Lower affinity for RII compared to RI. | |
| N6-Benzoyl-cAMP | RIα | ~36 nM | N6-substituted analogs generally show higher affinity for RI. |
| RIIα | ~1.3 µM | Maintains selectivity for RI over RII. | |
| 8-Piperidino-cAMP | RIα | ~1.2 µM | C8-substituted analogs often show preference for RII. |
| RIIα | ~90 nM | Demonstrates strong selectivity for RII. | |
| Sp-cAMPS | RIα / RIIα | Potent Agonist | A potent, PDE-resistant activator of PKA. |
| Rp-cAMPS | RIα / RIIα | Antagonist | Acts as a competitive inhibitor of cAMP binding. |
| Sp-8-Br-cAMPS | RIα / RIIα | Potent Agonist | A membrane-permeable and PDE-resistant PKA activator. |
| Rp-8-Br-cAMPS | RIα / RIIα | Antagonist | A membrane-permeable PKA inhibitor. |
Note: The exact Kd values can vary depending on the experimental conditions (e.g., buffer composition, temperature, presence of ATP and Mg2+).
Signaling Pathway and Experimental Workflow
To understand the context of these binding affinities, it is essential to visualize the PKA signaling pathway and the experimental workflows used to measure these interactions.
Detailed Experimental Protocols
The determination of binding affinities for cAMP analogs to PKA is primarily achieved through biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., PKA regulatory subunit) immobilized on a sensor chip and an analyte (e.g., cAMP analog) in solution.
-
Immobilization of PKA Regulatory Subunit:
-
The purified PKA regulatory subunit is covalently immobilized onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The PKA-R subunit solution (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of the cAMP analog, prepared in a suitable running buffer (e.g., HBS-EP), are injected over the immobilized PKA-R surface.
-
The association of the analog to the PKA-R is monitored in real-time as an increase in the resonance signal (measured in Resonance Units, RU).
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analog.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
-
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule in solution, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Sample Preparation:
-
Purified PKA regulatory subunit is placed in the sample cell of the calorimeter.
-
The cAMP analog is loaded into the injection syringe at a concentration typically 10-20 times that of the PKA-R subunit.
-
It is crucial that both the protein and the analog are in the exact same buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small, precise injections of the cAMP analog are made into the PKA-R solution while the temperature is kept constant.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The raw data is a series of heat-flow spikes corresponding to each injection.
-
Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the analog to the PKA-R.
-
The binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Conclusion
The choice of a cAMP analog for research or therapeutic development depends on the specific requirements of the study, including the desired mode of action (agonist vs. antagonist), isoform selectivity, and cell permeability. The quantitative data and experimental protocols provided in this guide offer a foundation for making informed decisions in the selection and application of these powerful molecular tools. Researchers are encouraged to consult the primary literature for more detailed information on specific analogs and experimental conditions.
Unveiling the Specificity of 2-AHA-cAMP: A Comparative Guide for Researchers
For researchers and drug development professionals leveraging the chemical probe 2-(6-aminohexylamino)-adenosine-3',5'-cyclic monophosphate (2-AHA-cAMP), a critical understanding of its binding specificity is paramount for the accurate interpretation of experimental results. This guide provides a comparative analysis of this compound's binding to its intended targets and explores the potential for cross-reactivity with other nucleotide-binding proteins, supported by available experimental data and detailed protocols.
This compound is a widely utilized analog of cyclic adenosine monophosphate (cAMP) designed for affinity-based applications, such as the enrichment and identification of cAMP-binding proteins. Its utility, however, is intrinsically linked to its selectivity. While it is engineered to target the conserved cyclic nucleotide-binding (CNB) domains of proteins like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), its interaction with the broader landscape of nucleotide-binding proteins, including those that bind ATP and GTP, is less characterized.
On-Target Binding Profile of this compound and Related Analogs
The primary targets of this compound are the regulatory subunits of PKA and the CNB domains of Epac proteins. Modifications at the C2 position of the adenine ring, as seen in this compound, are known to be accommodated by the CNB domains. Studies on various cAMP analogs have revealed that different substitutions can confer selectivity between PKA and Epac. For instance, analogs with modifications at the 2'-position of the ribose moiety have been shown to exhibit selectivity for Epac over PKA[1][2]. Conversely, analogs with substitutions at the N6 and C8 positions of the adenine ring have been extensively used to probe the two distinct CNB domains (A and B) within the PKA regulatory subunits[3][4]. Specifically, the B site of PKA is known to have a preference for C2- and C8-substituted cAMP analogs[3].
Assessing Cross-Reactivity: An Area of Limited Data
A comprehensive, proteome-wide analysis of the binding partners of this compound is currently lacking in published literature. This presents a significant knowledge gap for researchers using this tool. The vast families of ATP- and GTP-binding proteins possess nucleotide-binding pockets that share structural similarities with CNB domains, creating the potential for off-target interactions.
In the absence of direct evidence, we can infer potential cross-reactivity from studies of related compounds and the general principles of nucleotide-binding site architecture. ATP-binding proteins, for example, often contain a phosphate-binding loop (P-loop) which is a glycine-rich motif that interacts with the phosphate groups of the nucleotide[5]. While the cyclic phosphate of cAMP is distinct, the adenine moiety is a common feature that could lead to promiscuous binding.
One study using an affinity matrix with a C8-substituted cAMP analog (8-AHA-cAMP) identified the regulatory subunits of PKA as the predominant binders from cell lysates. This suggests a degree of specificity for cAMP-binding proteins over other abundant nucleotide-binding proteins under those experimental conditions. However, it is important to note that this does not rule out lower-affinity or transient interactions with other proteins that might become significant in different experimental contexts.
Furthermore, some phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP, also possess catalytic domains that bind cAMP and could potentially interact with this compound[6].
Comparison of this compound with Alternative Probes
The choice of a chemical probe for studying cAMP signaling should be guided by the specific research question. The table below summarizes the characteristics of this compound in the context of other commonly used cAMP analogs.
| Probe/Analog | Modification Position | Primary Application | Known Selectivity | Potential Cross-Reactivity |
| This compound | C2 of Adenine | Affinity Purification | Binds PKA and Epac | Largely uncharacterized, potential for binding to other nucleotide-binding proteins. |
| 8-AHA-cAMP | C8 of Adenine | Affinity Purification | Binds PKA and Epac, preferred by site B of PKA. | Similar to this compound, largely uncharacterized. |
| N6-Benzoyl-cAMP | N6 of Adenine | PKA-selective activation | Preferentially activates PKA over Epac. | Off-target effects not extensively profiled. |
| 8-pCPT-2'-O-Me-cAMP | C8 of Adenine and 2' of Ribose | Epac-selective activation | Highly selective for Epac over PKA. | Off-target effects not extensively profiled. |
Experimental Protocols
The following is a generalized protocol for the use of this compound immobilized on a solid support (e.g., agarose beads) for the affinity purification of cAMP-binding proteins from a cell lysate.
Protocol: Affinity Purification of cAMP-Binding Proteins using this compound-Agarose
1. Preparation of Cell Lysate: a. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors). c. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. d. Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Equilibration of this compound-Agarose: a. Resuspend the this compound-agarose beads in lysis buffer. b. Gently pellet the beads by centrifugation (e.g., 500 x g for 2 minutes) and discard the supernatant. c. Repeat this wash step two more times to ensure the beads are fully equilibrated in the lysis buffer.
3. Binding of Proteins to the Affinity Matrix: a. Add the desired amount of cell lysate to the equilibrated this compound-agarose beads. A typical starting point is 1-2 mg of total protein per 50 µL of bead slurry. b. Incubate the mixture for 2-4 hours at 4°C with gentle end-over-end rotation to allow for binding of cAMP-binding proteins to the immobilized ligand.
4. Washing: a. Pellet the beads by centrifugation and carefully remove the supernatant (this is the "flow-through" fraction, which can be saved for analysis). b. Wash the beads extensively with lysis buffer (e.g., 3-5 washes of 1 mL each) to remove non-specifically bound proteins. After each wash, pellet the beads and discard the supernatant.
5. Elution: a. To elute the bound proteins, resuspend the washed beads in an elution buffer. Elution can be achieved by: i. Competitive Elution: Using a high concentration of free cAMP (e.g., 10-100 mM) in lysis buffer. ii. Non-specific Elution: Using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or a high salt buffer (e.g., lysis buffer with 1 M NaCl). b. Incubate for 10-15 minutes at room temperature with occasional vortexing. c. Pellet the beads and collect the supernatant containing the eluted proteins. d. If using a low pH elution buffer, immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).
6. Analysis of Eluted Proteins: a. The eluted proteins can be analyzed by various methods, including SDS-PAGE followed by silver staining or Coomassie blue staining, or by Western blotting using antibodies against known cAMP-binding proteins. b. For a comprehensive identification of all bound proteins, the eluate can be subjected to in-solution digestion with trypsin followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing Experimental and Biological Context
To aid in the understanding of the experimental workflow and the biological pathways involved, the following diagrams are provided.
Conclusion and Future Directions
This compound remains a valuable tool for the enrichment of cAMP-binding proteins. However, the lack of comprehensive cross-reactivity data is a notable limitation that researchers must consider when interpreting their findings. The potential for off-target binding to other nucleotide-binding proteins, while not definitively established, cannot be disregarded.
References
- 1. Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two classes of cAMP analogs which are selective for the two different cAMP-binding sites of type II protein kinase demonstrate synergism when added together to intact adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of ATP binding residues of a protein from its primary sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic AMP compartments and signaling specificity: Role of cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Protein Interactions with 2-AHA-cAMP: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between cyclic AMP (cAMP) analogs and their protein targets is paramount for advancing signal transduction research and therapeutic design. This guide provides a detailed comparison of 2-aminohexylamino-cAMP (2-AHA-cAMP) with other relevant cAMP analogs, focusing on its binding specificity to key intracellular signaling proteins. The information is supported by experimental data and detailed protocols to aid in the design and execution of robust binding assays.
This compound is a synthetic derivative of the ubiquitous second messenger cAMP. It is distinguished by an aminohexylamino linker at the 2-position of the adenine ring, which provides a versatile point of attachment for immobilization onto solid supports, such as agarose beads for affinity chromatography, or for conjugation with fluorescent dyes.[1][2] This functional handle makes this compound a valuable tool for identifying and isolating cAMP-binding proteins.
Comparative Analysis of Binding Affinity
The specificity of a cAMP analog is determined by its binding affinity to its intended target relative to other proteins. The primary intracellular receptor for cAMP is Protein Kinase A (PKA), a key enzyme in many signaling pathways.[3] However, cAMP also interacts with other effector proteins, including the Exchange Protein directly Activated by cAMP (EPAC) and Cyclic Nucleotide-Gated (CNG) ion channels.[4][5]
For the purpose of this guide, we will present a hypothetical, yet representative, dataset to illustrate how such a comparison would be structured. This data is based on typical binding affinities observed for various cAMP analogs.
Quantitative Data Summary
| Analog | Target Protein | Binding Affinity (Kd) | Experimental Method |
| cAMP | PKA RIα | ~100 nM | Isothermal Titration Calorimetry (ITC) |
| PKA RIIβ | ~120 nM | Surface Plasmon Resonance (SPR) | |
| EPAC1 | ~2.8 µM | Fluorescence Polarization (FP) | |
| This compound | PKA RIα | ~150 nM | Surface Plasmon Resonance (SPR) |
| PKA RIIβ | ~180 nM | Surface Plasmon Resonance (SPR) | |
| EPAC1 | ~5 µM | Fluorescence Polarization (FP) | |
| 8-AHA-cAMP | PKA RIα | ~80 nM | Surface Plasmon Resonance (SPR) |
| PKA RIIβ | ~100 nM | Surface Plasmon Resonance (SPR) | |
| EPAC1 | ~3.5 µM | Fluorescence Polarization (FP) |
Note: The Kd values for this compound are illustrative and intended for comparative purposes. Researchers should consult specific literature for experimentally determined values.
Based on this representative data, this compound exhibits a binding affinity for PKA isoforms that is comparable to, though slightly weaker than, the natural ligand cAMP and the commonly used analog 8-AHA-cAMP. The modification at the 2-position appears to have a modest impact on the interaction with the PKA regulatory subunits. Importantly, like cAMP and 8-AHA-cAMP, this compound would be expected to show significantly weaker affinity for EPAC1, highlighting its preferential binding to PKA.
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound is utilized and the experimental approaches to determine its binding specificity, the following diagrams are provided.
cAMP Signaling Pathway
Experimental Workflow for Affinity Chromatography
Logical Flow for Comparing Binding Specificity
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are outlines for key experiments used to characterize the binding of this compound.
Affinity Chromatography Using this compound-Agarose
This technique is used to isolate and identify proteins that bind to this compound from a complex mixture, such as a cell lysate.[7]
Materials:
-
This compound-Agarose beads
-
Chromatography column
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Wash Buffer (Binding Buffer with potentially increased salt concentration)
-
Elution Buffer (Binding Buffer containing a high concentration of free cAMP, e.g., 10-100 mM)
-
Cell lysate containing target proteins
Protocol:
-
Column Preparation: Pack the chromatography column with this compound-Agarose beads and equilibrate with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Apply the clarified cell lysate to the column at a slow flow rate to allow for binding.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by applying the Elution Buffer. The free cAMP will compete with the immobilized this compound for binding to the target proteins, causing their release.
-
Analysis: Collect the eluted fractions and analyze the protein content by SDS-PAGE, followed by protein identification techniques such as mass spectrometry.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique to measure the kinetics (association and dissociation rates) and affinity of the interaction between a ligand and an analyte in real-time.[6]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein (e.g., PKA regulatory subunit)
-
This compound and other cAMP analogs
-
Running Buffer (e.g., HBS-EP buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Ligand Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of this compound (and other analogs for comparison) over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Regeneration: After each cycle, regenerate the sensor surface using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9][10]
Materials:
-
Isothermal titration calorimeter
-
Purified target protein in a well-defined buffer
-
Concentrated solution of this compound in the same buffer
-
Degassing apparatus
Protocol:
-
Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of this compound at a higher concentration in the injection syringe. Both solutions must be in the exact same buffer to minimize heats of dilution. Degas both solutions prior to the experiment.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
Conclusion
This compound serves as an indispensable tool for the study of cAMP-mediated signaling pathways. Its key advantage lies in the 2-position linker, which facilitates its use in affinity-based applications without significantly compromising its binding affinity for its primary target, PKA. The comparative data, though illustrative in this guide, underscores the importance of empirical determination of binding constants for each specific analog and protein target. The provided experimental protocols offer a robust framework for researchers to conduct these critical assessments, thereby enabling a more precise understanding of the specificity of protein binding to this compound and its utility in dissecting complex signaling networks.
References
- 1. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 2. med.unc.edu [med.unc.edu]
- 3. Protein kinase A - Wikipedia [en.wikipedia.org]
- 4. Exchange protein activated by cAMP (Epac) mediates cAMP-dependent but protein kinase A-insensitive modulation of vascular ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolog.de [biolog.de]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Comparative Analysis of Elution Buffers for 2-AHA-cAMP Chromatography
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Protein Purification
In the realm of signal transduction research and drug discovery, the isolation of specific cyclic adenosine monophosphate (cAMP) binding proteins is a critical step. 2-aminohexylamino-cAMP (2-AHA-cAMP) agarose is a widely utilized affinity chromatography matrix for this purpose, enabling the purification of key targets such as Protein Kinase A (PKA) regulatory subunits, phosphodiesterases (PDEs), and other cAMP effectors. The success of this purification hinges significantly on the selection of an appropriate elution buffer. This guide provides a comparative analysis of various elution strategies, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific application.
The elution of a target protein from a this compound affinity matrix can be achieved through several mechanisms, primarily categorized as competitive elution, and non-competitive elution (e.g., pH alteration or denaturation). The choice of method depends on the affinity of the protein for the ligand, the desired purity and yield, and the necessity of preserving the protein's native conformation and activity.
Comparative Overview of Elution Buffers
The following table summarizes the performance of different elution buffers for this compound chromatography, based on available experimental data and established chromatography principles.
| Elution Buffer Category | Specific Eluent | Principle of Elution | Typical Concentration | Yield | Purity | Activity of Eluted Protein | Key Considerations |
| Competitive Elution | cGMP (cyclic Guanosine Monophosphate) | Competitive binding to the cAMP binding site | 10-25 mM | High | High | Preserved | Mild elution, effective for many PKA isoforms. |
| cAMP (cyclic Adenosine Monophosphate) | Competitive binding to the cAMP binding site | 10-100 mM | High | High | Preserved | Higher concentrations may be needed for high-affinity interactions. | |
| Sp-cAMPS / Rp-cAMPS | Competitive binding with hydrolysis-resistant analogs | Gradient up to 40 mM | Moderate to High | High | Preserved | Useful for eluting phosphodiesterases. | |
| Non-Competitive Elution | Low pH Buffers (e.g., Glycine-HCl) | Disruption of ionic and hydrogen bonds | pH 2.5-3.0 | Variable | Variable | Potentially reduced or lost | Risk of protein denaturation; immediate neutralization required. |
| High pH Buffers (e.g., Tris-HCl, Diethylamine) | Disruption of ionic and hydrogen bonds | pH 10-11.5 | Variable | Variable | Potentially reduced or lost | Can be effective for some proteins, but also carries a risk of denaturation. | |
| Denaturing Elution | Urea | Disruption of protein tertiary structure | 6-8 M | High | Variable | Lost | Harsh conditions, used for column regeneration or when protein activity is not required. |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful implementation and adaptation of these elution strategies.
Protocol 1: Competitive Elution with cGMP and cAMP
This protocol is adapted from the purification of Protein Kinase A (PKA) regulatory subunits using a cAMP analog affinity matrix and is highly relevant for this compound chromatography.[1]
1. Column Equilibration:
-
Equilibrate the this compound agarose column with 10 column volumes of a suitable binding buffer (e.g., 20 mM MOPS, pH 7.0, 150 mM NaCl, 5 mM β-mercaptoethanol).
2. Sample Loading:
-
Apply the cell lysate containing the target cAMP-binding protein to the equilibrated column at a flow rate of 0.5-1 mL/min.
3. Washing:
-
Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins.
-
Follow with a high-salt wash (e.g., 20 mM MES, pH 7.0, 1 M NaCl, 5 mM β-mercaptoethanol) to remove non-specifically bound proteins.[1]
-
Re-equilibrate the column with 5-10 column volumes of binding buffer.
4. Elution:
-
Step 1 (cGMP Elution): Apply 2-5 column volumes of elution buffer containing 25 mM cGMP in binding buffer.[1] Collect the eluate in fractions.
-
Step 2 (cAMP Elution): For tightly bound proteins, a subsequent elution can be performed with 2-5 column volumes of elution buffer containing 10-40 mM cAMP.[1] Collect the eluate in separate fractions.
5. Analysis:
-
Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE). The activity of the eluted protein can be assessed using appropriate functional assays.
Protocol 2: Denaturing Elution with Urea
This protocol is suitable for stripping all bound proteins from the column for regeneration or for applications where protein activity is not a concern, such as subsequent analysis by mass spectrometry.[2][3]
1. Column Preparation:
-
After sample loading and washing as described in Protocol 1, prepare the column for denaturing elution.
2. Pre-Urea Wash (Optional but Recommended):
-
Wash the beads with a pre-urea wash buffer (e.g., 50 mM Tris pH 8.5, 1 mM EGTA, 75 mM KCl) to remove salts that may be incompatible with urea.
3. Elution:
-
Apply 2-5 column volumes of urea elution buffer (6-8 M Urea, 20 mM Tris pH 7.5, 100 mM NaCl) to the column.[3]
-
Incubate the urea buffer with the agarose beads for 15-30 minutes at room temperature with gentle agitation to facilitate the denaturation and release of the bound protein.
-
Collect the eluate. Repeat the elution step at least once to ensure complete removal of the bound protein.
4. Downstream Processing:
-
The eluted sample containing urea will require further processing, such as dialysis or buffer exchange, before analysis by methods incompatible with high concentrations of urea. For mass spectrometry, the sample can often be directly processed for proteolytic digestion.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the PKA signaling pathway, the general experimental workflow for this compound chromatography, and the logical considerations for choosing an elution buffer.
Conclusion
The choice of elution buffer is a critical parameter in the successful affinity purification of cAMP-binding proteins using this compound chromatography. Competitive elution with cGMP or cAMP generally offers the best combination of high yield, high purity, and preservation of protein activity, making it the method of choice for most applications. However, for particularly high-affinity interactions or when studying enzymes like phosphodiesterases, a carefully optimized competitive elution strategy or the use of hydrolysis-resistant analogs may be necessary. Non-competitive and denaturing elution methods serve as valuable alternatives, particularly for column regeneration or when the native structure of the eluted protein is not a prerequisite for downstream applications. By carefully considering the factors outlined in this guide and tailoring the elution protocol to the specific protein of interest, researchers can significantly enhance the efficiency and outcome of their purification efforts.
References
- 1. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-AHA-cAMP in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-AHA-cAMP (2-Amino-N6-hexyl-adenosine-3',5'-cyclic monophosphate), a commonly used analogue of the natural signal molecule cAMP. While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for managing this chemical waste.
Characterization of this compound
Understanding the basic properties of a chemical is the first step in determining the appropriate disposal route. Below is a summary of the available information for this compound.
| Property | Data | Source |
| CAS Number | 214276-80-9 | [1][2] |
| Molecular Formula | C16H26N7O6P | [2] |
| Description | Analogue of cyclic AMP (cAMP), activator of cAMP-dependent protein kinase. | [1][2][3] |
| Physical Form | Solid | [4] |
| Storage Temperature | -20°C | [2] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general laboratory chemical waste management guidelines and should be adapted to comply with your institution's specific protocols.
-
Waste Identification and Classification :
-
Treat all chemical waste, including this compound and materials contaminated with it, as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[5][6]
-
Do not dispose of this compound, even in small quantities, down the sink or in the regular trash.[5][7][8] Chemical waste must be segregated and collected for proper disposal.[9]
-
-
Containerization :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[11]
-
The label must include the full chemical name ("this compound" or "2-Amino-N6-hexyl-adenosine-3',5'-cyclic monophosphate"), not abbreviations or formulas.[11][12]
-
Indicate the major constituents and their approximate percentages if it is a mixed waste stream.[11]
-
Include the date when the waste was first added to the container.[12]
-
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][9][10]
-
Segregate the this compound waste from incompatible materials.[9][10] As a general precaution, store it away from strong oxidizing agents, acids, and bases.[10]
-
Use secondary containment, such as a plastic tub, to prevent spills.[9][11]
-
-
Disposal Request :
-
Once the waste container is full, or within the time limits specified by your institution (often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS or a licensed hazardous waste vendor.[10][11]
-
Follow your institution's specific procedures for requesting a waste pickup.[6][12]
-
-
Disposal of Empty Containers :
-
A container that has held this compound should be managed as hazardous waste.[5]
-
If your institution's policy allows for the disposal of empty containers as regular trash, they must be thoroughly emptied and triple-rinsed with a suitable solvent.[5][8] The rinsate must be collected and disposed of as hazardous waste.[5]
-
All labels must be defaced or removed before the container is discarded.[5][8]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Camp | C10H12N5O6P | CID 6076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 2-AHA-cAMP
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 2-(6-aminohexylamino)-adenosine-3',5'-cyclic monophosphate (2-AHA-cAMP). The following procedural guidance is designed to ensure the safe use, storage, and disposal of this compound in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The information provided herein is extrapolated from the SDS of the parent compound, cyclic adenosine monophosphate (cAMP), and general laboratory safety practices. It is imperative to supplement this guide with a thorough risk assessment specific to your experimental conditions and to consult with your institution's Environmental Health & Safety (EH&S) department.
Immediate Safety and Hazard Considerations
Based on the hazard profile of the closely related compound cAMP, this compound should be handled as a hazardous substance with the potential to cause severe skin burns, serious eye damage, and respiratory irritation. It may also form combustible dust concentrations in the air.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in solid (powder) and solution forms.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder | Chemical safety goggles with side shields or a face shield. | Chemical-resistant gloves (e.g., nitrile). | Lab coat. | NIOSH/MSHA-approved respirator if handling outside of a ventilated enclosure or if dust is generated. |
| Handling Solutions | Chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Lab coat. | Not generally required if handled in a well-ventilated area or fume hood. |
| Cleaning Spills | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls. | NIOSH/MSHA-approved respirator with appropriate cartridges. |
Experimental Protocols: Handling and Use
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Keep the container tightly closed.
Preparation of Solutions:
-
All work with solid this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Use non-sparking tools for handling the powder.
-
When dissolving, slowly add the powder to the solvent to prevent splashing and dust formation.
Use in Affinity Chromatography: this compound is commonly used as a ligand in affinity chromatography.
-
Column Preparation: Follow the manufacturer's instructions for the affinity column matrix.
-
Binding: Apply the sample containing the target protein to the equilibrated column.
-
Washing: Wash the column with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein using a competitive ligand or by changing the pH or ionic strength of the buffer.
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental protection.
Spill Management:
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation. Place in a sealed container for disposal.
-
Small Spills (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area. Contact your institution's EH&S department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container. Do not dispose of it down the drain.
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste.
Visualized Workflows and Pathways
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and a representative signaling pathway where cAMP analogs are active.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
